2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)8(3)4-9-5-8/h9H,1,4-5H2,2-3H3 |
InChI Key |
JAJVSAYLIXJCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CNC1)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Executive Summary
2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one (Molecular Formula:
The molecule features two distinct reactive centers:[2][3]
-
The Methacryloyl Group: An
-unsaturated ketone acting as a Michael acceptor, tuned for reaction with nucleophilic cysteine residues in proteins. -
The Azetidine Nitrogen: A secondary amine capable of further functionalization or acting as a basic handle for solubility.
Due to the coexistence of a nucleophilic amine and an electrophilic enone, this compound is kinetically unstable in its free base form and is typically handled as a salt (e.g., hydrochloride or trifluoroacetate) or generated in situ.
Chemical Structure & Physiochemical Properties
Structural Analysis
The core architecture consists of a four-membered azetidine ring. The C3 position is a quaternary center, preventing racemization and providing a rigid vector for the warhead.
-
Systematic Name: 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
-
Molecular Weight: 139.19 g/mol
-
Exact Mass: 139.0997
-
SMILES: CC(=C)C(=O)C1(C)CNC1
Calculated Properties
| Property | Value | Description |
| LogP | ~0.6 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | 29.1 Ų | High polar surface area relative to size due to amine and ketone. |
| pKa (Conj. Acid) | ~10.5 | Typical for secondary azetidines; highly basic. |
| Ring Strain | ~26 kcal/mol | High energy content; susceptible to ring-opening under harsh conditions. |
| Electrophilicity ( | Moderate | The methyl group on the enone reduces reactivity compared to unsubstituted vinyl ketones, improving selectivity. |
Synthetic Routes & Manufacturing
The synthesis of 3,3-disubstituted azetidines requires navigating the steric hindrance at the quaternary center. The most robust route utilizes 1-Boc-3-methylazetidine-3-carboxylic acid as the starting material.
Recommended Synthetic Pathway
The synthesis proceeds via a Weinreb amide intermediate to prevent over-addition of the organometallic reagent.
Figure 1: Synthetic workflow for the production of the target azetidinyl enone.
Protocol Details
-
Activation: The carboxylic acid is activated with EDC/HOBt and reacted with
-dimethylhydroxylamine to form the stable Weinreb amide. -
Nucleophilic Acylation: Isopropenylmagnesium bromide (generated from 2-bromopropene) is added at -78°C. The chelation of the magnesium to the Weinreb amide prevents double addition, yielding the ketone upon acidic workup.
-
Deprotection: The Boc group is removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Critical Note: The product must be isolated as the TFA salt. Neutralization to the free amine will trigger rapid intermolecular Michael addition (polymerization).
-
Reactivity Profile & Mechanism of Action
The Michael Addition
The primary application of this molecule is as a covalent warhead targeting non-catalytic cysteine residues. The mechanism involves a soft-soft interaction between the thiol (nucleophile) and the
Figure 2: Mechanism of Covalent Cysteine Modification.
Selectivity Factors
-
Steric Tuning: The
-methyl group on the vinyl ketone (methacryloyl) sterically hinders the -position compared to a simple acryloyl group. This reduces reactivity toward off-target nucleophiles (e.g., glutathione), enhancing the therapeutic index. -
Reversibility: Unlike acrylamides, vinyl ketones can sometimes undergo retro-Michael reactions, potentially allowing for "tunable" covalency, although the thermodynamic equilibrium strongly favors the adduct.
Applications in Drug Discovery
Covalent Fragment Libraries
This molecule serves as a "minimalist" fragment. The azetidine ring provides a rigid vector that projects the warhead into specific sub-pockets of a protein.
-
Target Class: Kinases (targeting Cys near the ATP pocket), GTPases (e.g., KRAS G12C), and E3 ligases.
PROTAC Linkers
The secondary amine allows this unit to be attached to a ligand (e.g., a cereblon binder). The enone then serves as a " covalent trap" to improve the potency or residence time of the degrader.
Handling, Stability, and Safety
Stability Warning
CRITICAL: The free base of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one is unstable.
-
Self-Polymerization: The secondary amine of one molecule will attack the enone of another.
-
Storage: Must be stored as a salt (HCl, TFA) at -20°C under inert atmosphere (Argon/Nitrogen).
Safety Protocols
-
Toxicity: As an alkylating agent, it is a potential sensitizer and mutagen. Double-gloving and use of a fume hood are mandatory.
-
Disposal: Quench excess material with aqueous cysteine or glutathione before disposal to neutralize the electrophile.
References
-
Synthesis of 3-Substituted Azetidines: Title: "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids" Source: Semantic Scholar / Arkivoc URL:[Link]
Sources
Thermodynamic stability of 3-methylazetidine derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methylazetidine Derivatives
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in drug discovery, prized for the unique conformational rigidity and physicochemical properties they impart to bioactive molecules.[1] Their inherent ring strain strikes a balance between chemical stability and useful reactivity, making them attractive motifs for medicinal chemists.[2][3] This guide focuses specifically on 3-methylazetidine derivatives, providing a detailed exploration of the factors governing their thermodynamic stability. We will dissect the fundamental principles of ring strain and conformational puckering, analyze the influence of the 3-methyl substituent and other functional groups, and present robust methodologies for assessing stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this important heterocyclic system.
Fundamental Principles of Azetidine Stability
The thermodynamic stability of any azetidine derivative is fundamentally dictated by the energetic penalties of its strained, four-membered ring system. Understanding these core principles is essential before considering the effects of substitution.
The Azetidine Ring: A Balance of Strain and Stability
The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol.[4] This strain energy, arising from bond angle distortion and torsional strain, places azetidines in a unique chemical space between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (5.4 kcal/mol).[4] This intermediate strain level is a key feature exploited in drug design; the ring is stable enough for facile handling and incorporation into larger molecules but can be activated for specific reactions or interactions.[3][4]
Conformational Puckering: Alleviating Ring Strain
To mitigate the inherent strain, the azetidine ring is not planar. Instead, it adopts a non-planar, "puckered" conformation.[5] This puckering allows for a slight staggering of the C-H bonds, reducing torsional strain. The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine, this angle is approximately 37°.[5]
This puckering creates two distinct positions for substituents on the ring carbons:
-
Pseudo-axial (ax): Substituents oriented roughly perpendicular to the mean plane of the ring.
-
Pseudo-equatorial (eq): Substituents oriented roughly parallel to the mean plane of the ring.
These two conformations can interconvert via a process of ring inversion. The thermodynamic stability of a substituted azetidine is determined by the relative energies of these conformers and the position of the equilibrium between them.
The Defining Influence of the 3-Methyl Group
The placement of a methyl group at the C3 position has a profound and predictable effect on the conformational equilibrium of the azetidine ring.
Conformational Equilibrium and Steric Hindrance
For 3-methylazetidine, the ring inversion process equilibrates between two puckered conformations: one with the methyl group in a pseudo-axial position and one with it in a pseudo-equatorial position.
Caption: Conformational equilibrium of 3-methylazetidine.
Thermodynamically, the conformation with the pseudo-equatorial methyl group is strongly favored . This preference is a direct consequence of minimizing steric hindrance. In the pseudo-axial orientation, the methyl group experiences unfavorable steric interactions with the protons on the C2 and C4 atoms, analogous to 1,3-diaxial interactions in cyclohexane. Placing the bulkier methyl group in the more spacious pseudo-equatorial position alleviates these steric clashes, resulting in a lower energy and more stable conformer.[5]
Impact of Other Substituents and Environmental Factors
While the 3-methyl group's preference for the equatorial position is a dominant factor, the overall thermodynamic stability can be modulated by other substituents and external conditions.
N-Substitution and Electronic Effects
Substituents on the azetidine nitrogen can influence both the degree of ring puckering and the molecule's overall stability.
-
Steric Bulk: Large N-substituents can sterically interact with C2 and C4 protons, potentially altering the ring's puckering angle to minimize these interactions.
-
Electronic Nature: The pKa of the azetidine nitrogen is a critical parameter for stability, especially in acidic environments. Electron-withdrawing groups on a nitrogen-linked aryl ring can lower the basicity of the azetidine nitrogen. This is a crucial strategy for stabilization, as protonation of the nitrogen can activate the ring for decomposition.[6]
Acid-Mediated Decomposition: A Key Stability Concern
A significant pathway for the decomposition of N-substituted azetidines is an acid-mediated intramolecular ring-opening.[6][7] This occurs when the azetidine nitrogen is sufficiently basic to be protonated, making the ring susceptible to nucleophilic attack by a pendant group (e.g., an amide) on the N-substituent.[6] This highlights that thermodynamic stability is not just conformational but also chemical, and is highly dependent on pH. Designing stable analogues often involves modulating the nitrogen's pKa to prevent this protonation-triggered decomposition pathway.[6]
Methodologies for Assessing Thermodynamic Stability
A combination of computational and experimental techniques is required to fully characterize the stability and conformational landscape of 3-methylazetidine derivatives.
Computational Chemistry
Quantum chemical calculations are indispensable for predicting the relative stabilities of different conformers and for understanding the energetic barriers to ring inversion.
Caption: Workflow for computational conformational analysis.
Detailed Protocol: Density Functional Theory (DFT) Analysis
-
Structure Preparation: Build initial 3D structures for both the pseudo-axial and pseudo-equatorial conformers of the 3-methylazetidine derivative of interest.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or higher). This step finds the lowest energy geometry for each starting conformation. The choice of DFT functional and basis set is critical; it must be adequate to capture the subtle electronic and steric effects without being computationally prohibitive. This balance is a key decision based on experience and literature precedent for similar systems.
-
Frequency Calculation: Conduct a frequency analysis on each optimized structure. This is a self-validating step: a true energy minimum will have zero imaginary frequencies.[8] If imaginary frequencies are found, the structure is a transition state, not a stable conformer, and requires further optimization.
-
Energy Comparison: Compare the calculated electronic energies (with zero-point vibrational energy correction) of the confirmed energy minima. The conformer with the lower energy is the thermodynamically more stable one. The energy difference (ΔE) quantifies the stability gap and can be used to calculate the expected equilibrium population ratio via the Boltzmann distribution.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the time-averaged conformation of molecules in solution.
Detailed Protocol: Conformational Analysis via ¹H and 2D NMR
-
Sample Preparation: Dissolve a precisely weighed sample of the purified 3-methylazetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a typical concentration of 5-10 mg/mL.[5]
-
1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The key information lies in the vicinal coupling constants (³JHH) between protons. Based on the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. A larger coupling constant typically indicates a trans (or anti-periplanar) relationship, while a smaller coupling constant suggests a cis (or synclinal) relationship. By analyzing the coupling patterns of the C2 and C4 protons with the C3 proton, the puckered nature of the ring and the preferred orientation of the methyl group can be inferred.
-
2D NMR (NOESY/ROESY): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This experiment detects protons that are close in space (< 5 Å), irrespective of their bonding connectivity. The presence of a cross-peak between the C3-methyl protons and the pseudo-axial protons at C2 and C4 would strongly indicate a pseudo-equatorial orientation of the methyl group. This provides direct, through-space evidence that validates the conformation deduced from coupling constants.[5]
-
Data Analysis: Integrate peak areas, measure coupling constants, and identify key NOE cross-peaks to build a consistent model of the dominant solution-state conformation.
Table 1: Representative ¹H NMR Data for Conformation Assignment
| Proton Interaction | Expected ³JHH (Hz) for Pseudo-equatorial Substituent | Rationale |
|---|---|---|
| Hax-H(C3) | Large (e.g., 7-10 Hz) | Near anti-periplanar relationship (dihedral angle ~180°). |
| Heq-H(C3) | Small (e.g., 2-5 Hz) | Gauche relationship (dihedral angle ~60°). |
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a precise snapshot of a low-energy conformation.[9]
Detailed Protocol: Solid-State Structure Determination
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and is a process of systematic trial-and-error. It typically involves slow evaporation of a saturated solution of the compound from various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane).[9]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect X-ray diffraction data, usually at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves the quality of the final structure.[5]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model is refined to obtain precise atomic coordinates, bond lengths, and angles.[5] From these coordinates, the ring puckering and the exact orientation of the 3-methyl group can be definitively determined for the solid state.
Applications and Significance in Drug Development
The conformational rigidity imparted by the azetidine ring is a highly desirable feature in medicinal chemistry.[1][2] By understanding and controlling the thermodynamic stability of derivatives like 3-methylazetidine, drug designers can:
-
Enhance Receptor Binding: Locking a pharmacophore into a specific, bioactive conformation can significantly improve binding affinity and selectivity for a biological target.[3]
-
Improve Pharmacokinetic Properties: The sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to flat, aromatic rings.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib , incorporate azetidine motifs to optimize their pharmacokinetic profiles.[1]
-
Modulate Physicochemical Properties: The polar nature of the nitrogen atom allows the azetidine ring to act as a hydrogen bond acceptor, improving properties like aqueous solubility.[10]
Conclusion
The thermodynamic stability of 3-methylazetidine derivatives is governed by a hierarchy of factors. The primary determinant is the energetic preference to alleviate ring strain by adopting a puckered conformation where the 3-methyl group occupies a pseudo-equatorial position to minimize steric interactions. This intrinsic conformational bias can be further influenced by the electronic and steric properties of other substituents, particularly on the ring nitrogen. Moreover, chemical stability, especially in acidic environments, is a critical consideration that is directly linked to the basicity of the azetidine nitrogen. A thorough understanding of these principles, validated through a synergistic application of computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography, is essential for the rational design and successful application of these valuable scaffolds in modern drug discovery.
References
- Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- Scientists use computational modeling to guide a difficult chemical synthesis. (2024, June 27). MIT Department of Chemistry.
- BenchChem Technical Support Team. (2025, December). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
- 1.2 Azetidinones (~-Lactams). (n.d.).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journals.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.).
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020, August 10).
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19).
- Quantum Chemical Study of the Electron-Transfer-Catalyzed Splitting of Oxetane and Azetidine Intermediates Proposed in the Photoenzymatic Repair of (6−4) Photoproducts of DNA. (2000, May 24).
- Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
- Technical Support Center: Azetidine Ring-Opening Reactions. (n.d.). BenchChem.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH.
- 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Certificate of analysis. (n.d.). Thermo Fisher Scientific.
- Azetidine. (n.d.). Wikipedia.
- Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex. (2025, August 28). Organic Chemistry Frontiers (RSC Publishing).
- Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. (2023, June 28). MDPI.
- Recent progress in synthesis of 3-functionalized azetidines. (2026, January 22).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.
- An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties. (n.d.). BenchChem.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
- 3-methylAzetidine. (n.d.). PubChem - NIH.
- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.).
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14).
- A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
- Intramolecular Ring-opening Decomposition of Aryl Azetidines. (n.d.). DOI.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
- 1932255-43-0|(2S,3R)-3-Methylazetidine-2-carboxylic acid. (n.d.). BLDpharm.
- Conformational studies on cimetidine and ranitidine by PCILO calculations and NMR spectroscopy. (n.d.). PubMed.
- 936850-33-8|3-Methylazetidine-3-carbonitrile hydrochloride. (n.d.). BLD Pharm.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
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Safety data sheet (SDS) and toxicity of methacryloyl azetidines
An In-Depth Technical Guide for Polymer Chemists and Drug Development Professionals
Executive Summary
Methacryloyl azetidines (e.g., N-methacryloyl azetidine and its derivatives) represent a highly specialized class of reactive monomers utilized in the synthesis of advanced block copolymers, hydrogels, and targeted drug delivery systems. As a Senior Application Scientist, I frequently encounter a critical gap in laboratory safety protocols: the handling of these dual-threat molecules. They combine the electrophilic reactivity of a methacrylamide group with the high ring-strain of a four-membered azetidine heterocycle. This whitepaper synthesizes the physicochemical hazards, toxicological mechanisms, and rigorous Safety Data Sheet (SDS) compliance protocols required to safely manipulate these compounds from benchtop synthesis to in vitro application.
Structural Causality of Toxicity and Hazards
To understand the SDS of methacryloyl azetidines, we must deconstruct the molecule into its functional moieties. The toxicity profile is not arbitrary; it is a direct consequence of its molecular architecture.
-
The Methacryloyl Group (The Michael Acceptor): Methacrylates and methacrylamides are notorious for their role in allergic contact dermatitis (ACD)[1]. The
-unsaturated carbonyl system acts as a potent electrophile. Upon dermal exposure, it undergoes a Michael addition with the nucleophilic thiol (-SH) or amine (-NH₂) groups of epidermal proteins. This covalent binding forms a hapten-protein complex, triggering a Type IV delayed hypersensitivity reaction mediated by T-cells. Furthermore, inhalation of these reactive dusts or vapors can cause severe respiratory tract irritation (H335)[2].ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
The Azetidine Ring (The Strained Base): Azetidine itself is a highly flammable, corrosive amine capable of causing severe skin burns and eye damage (H314)[3]. While the basicity is attenuated when conjugated into an amide (methacrylamide), the inherent ring strain (~26 kcal/mol) makes the molecule susceptible to ring-opening reactions under extreme pH or thermal stress, releasing irritating nitrogenous byproducts[3].
-
Auto-Polymerization Risk: Like all reactive vinyl monomers, methacryloyl azetidines are prone to spontaneous, exothermic free-radical polymerization[4]. If initiated thermally or photochemically in a sealed container, the reaction can rapidly transition into a thermal runaway, leading to catastrophic container rupture[4].
Mechanistic Pathways of Exposure
To fully grasp the occupational hazard, one must visualize the biological cascade initiated by accidental dermal exposure to the uninhibited monomer.
Figure 1: Mechanism of Allergic Contact Dermatitis via Methacryloyl Haptenation.
Core Safety Data Sheet (SDS) Parameters
Based on the properties of its constituent analogs, the consolidated GHS classification for methacryloyl azetidines demands stringent engineering controls. Below is a synthesized hazard profile.
Table 1: Physicochemical & GHS Hazard Profile
| Hazard Category | GHS Code | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Systemic absorption leads to central nervous system and organ toxicity[2]. |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns/irritation | High binding affinity to dermal proteins; azetidine ring basicity[2][3]. |
| Eye Damage | H319 | Causes serious eye irritation | Corrosive action on mucous membranes and corneal tissue[2]. |
| Sensitization | H317 | May cause an allergic skin reaction | Electrophilic Michael addition to epidermal proteins[1]. |
| STOT-SE | H335 | May cause respiratory irritation | Vapor inhalation triggers localized inflammatory response in lungs[2]. |
Experimental Protocols: Self-Validating Safety Workflows
In controlled polymer chemistry, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the monomer must be ultra-pure[5]. However, commercial or stored methacryloyl azetidines must be stabilized with phenolic inhibitors like hydroquinone monomethyl ether (MEHQ) or 4-tert-butylcatechol (TBC) to prevent premature polymerization[4][6]. The paradox of monomer synthesis is that the very inhibitor keeping you safe will ruin your controlled polymerization.
Protocol 1: Safe Inhibitor Removal and Monomer Preparation
Causality Check: MEHQ requires trace oxygen to function as an effective radical scavenger. Therefore, deoxygenation must only occur immediately prior to polymerization, after the inhibitor is removed.
-
Preparation: Conduct all steps in a certified chemical fume hood. Equip personnel with nitrile gloves (double-gloving is mandatory due to acrylate permeability), splash goggles, and a flame-resistant lab coat.
-
Alumina Column Chromatography: Pack a short glass column with basic aluminum oxide (Al₂O₃, Brockmann I). Why basic? The phenolic hydroxyl group of MEHQ is weakly acidic and binds strongly to the basic sites of the alumina, allowing the neutral methacryloyl azetidine to elute cleanly[6].
-
Elution: Pass the required volume of the inhibited monomer through the column. Collect the purified monomer in a pre-weighed, amber glass Schlenk flask to prevent UV-initiated auto-polymerization.
-
Immediate Utilization: Purified reactive monomers must not be stored. Immediately proceed to the deoxygenation step (e.g., three cycles of Freeze-Pump-Thaw) and initiate the RAFT polymerization[5][6].
Figure 2: Safe Handling and Purification Workflow for Reactive Monomers.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
When developing azetidine-based polymers for drug delivery, distinguishing the toxicity of the residual unreacted monomer from the biocompatible polymer is critical.
-
Cell Seeding: Seed human dermal fibroblasts (HDF) or HeLa cells in a 96-well plate at
cells/well. Incubate for 24 h at 37°C in 5% CO₂. -
Treatment: Expose cells to a logarithmic concentration gradient (1 µM to 10 mM) of both the free methacryloyl azetidine monomer and the purified poly(methacryloyl azetidine) for 24 h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Mechanism: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt to insoluble purple formazan.
-
Solubilization & Readout: Lyse cells with DMSO and measure absorbance at 570 nm. The monomer will typically show a sharp IC₅₀ drop due to membrane disruption and protein alkylation, whereas the high-molecular-weight polymer should exhibit >90% viability, validating the safety of the final material.
Storage and Emergency Response
-
Storage: Store at 2-8°C in a dark, well-ventilated flammables refrigerator. Ensure the headspace contains atmospheric oxygen to maintain MEHQ efficacy. Do NOT store under inert gas (N₂/Ar) unless the inhibitor specifically functions anaerobically[4].
-
Spill Response: Do not use combustible absorbents (like sawdust). Use inert vermiculite or sand. If a runaway polymerization is suspected (e.g., the container is hot to the touch or bulging), evacuate the area immediately; do not attempt to cool it manually[4].
References
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Chemos.
- Styrene Monomer: Safe Handling Guide. Plastics Europe.
- METHACRYLAMIDE CAS NO 79-39-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Fluorescent RAFT polymers bearing a nitrilotriacetic acid (NTA) ligand at the α-chain. RSC.
- RAFT Homo and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. ResearchGate.
- Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches. ResearchGate.
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Reactivity of alpha-beta unsaturated ketones in azetidine rings
Technical Guide: Reactivity and Applications of Azetidinyl -Unsaturated Scaffolds
Executive Summary & Structural Classification
The incorporation of
For the medicinal chemist, it is critical to distinguish between the two primary classes of this scaffold, as their reactivity profiles and applications differ fundamentally:
-
N-Acryloyl Azetidines (The "Warhead" Class): These are
-unsaturated amides. They are the dominant scaffold in covalent drug discovery (e.g., KRAS G12C inhibitors). Their reactivity is "tuned" to be quiescent in plasma but reactive toward specific nucleophiles (e.g., Cysteine thiols) within a protein pocket. -
Azetidinyl Vinyl Ketones (The "Intermediate" Class): These are true
-unsaturated ketones (e.g., 1-(azetidin-3-yl)prop-2-en-1-one). They exhibit significantly higher electrophilicity due to the absence of resonance stabilization from the nitrogen lone pair found in amides. They are primarily used as high-energy synthetic intermediates or highly potent (and often less selective) alkylating agents.
Synthesis Strategies
Synthesis of N-Acryloyl Azetidines (Covalent Warheads)
The synthesis of these scaffolds focuses on installing the acrylamide moiety on the azetidine nitrogen. The most robust method avoids direct acryloyl chloride in favor of 3-chloropropionyl chloride followed by elimination, which suppresses polymerization side products.
DOT Diagram: Synthesis of N-Acryloyl Azetidines
Caption: Stepwise installation of the acrylamide warhead via a 3-chloropropionyl intermediate to minimize polymerization risks.
Synthesis of Azetidinyl Vinyl Ketones (True Enones)
Synthesizing the ketone variant requires manipulating the C-3 position. A reliable route involves the Weinreb amide of N-protected azetidine-3-carboxylic acid.
Protocol Summary:
-
Activation: Convert N-Boc-azetidine-3-carboxylic acid to the Weinreb amide (N,O-dimethylhydroxylamine/EDC).
-
Nucleophilic Attack: Treat with vinylmagnesium bromide (Grignard) at -78°C.
-
Workup: Careful quenching is required to prevent 1,4-addition of the Grignard reagent to the newly formed enone.
Reactivity Profile & Mechanistic Insights[1][2][3]
Electrophilicity and Michael Addition
The core reactivity of these scaffolds is the Michael addition (1,4-conjugate addition).[1][2] The reaction rate (
| Feature | N-Acryloyl Azetidine (Amide) | Azetidinyl Vinyl Ketone |
| Electrophilicity | Moderate (Tunable) | High |
| LUMO Energy | Higher (Less reactive) | Lower (More reactive) |
| Selectivity | High (Requires proximity/catalysis) | Low (Reacts with free thiols/amines) |
| Primary Use | Targeted Covalent Inhibitors (TCI) | Synthetic Building Block |
Mechanism of Covalent Inhibition (Cysteine Targeting): In a protein binding pocket, the azetidine ring positions the warhead. The reaction is often assisted by a "lysine switch" or general base catalysis within the enzyme active site, which deprotonates the cysteine thiol to the more nucleophilic thiolate.
The Ring Strain Factor: Stability & Risks
Azetidines have a ring strain energy of ~25 kcal/mol. While kinetically stable under neutral conditions, the introduction of an
-
Acid-Catalyzed Ring Opening: Protonation of the azetidine nitrogen (in amines) or the carbonyl oxygen (in enones) increases the electrophilicity of the ring carbons. Nucleophilic attack (e.g., by
or solvent) can lead to ring opening, destroying the pharmacophore.-
Mitigation: Maintain pH > 4 during formulation and assays.
-
-
Photochemical Rearrangement (The "Pyrrole Risk"): Azetidinyl ketones are susceptible to UV-induced rearrangement. Excitation of the enone system can trigger a 1,3-acyl shift or ring expansion, often yielding pyrroles.
-
Mitigation: Store compounds in amber vials; avoid direct light exposure during synthesis.
-
DOT Diagram: Reactivity Pathways
Caption: Divergent reactivity pathways: Desired Michael addition vs. degradation via acid or light.
Experimental Protocols
GSH Reactivity Assay (Half-life Determination)
This assay determines the intrinsic reactivity of the electrophile, a critical parameter for predicting off-target toxicity.
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced Glutathione (GSH)
-
Phosphate Buffer (pH 7.4)
-
Internal Standard (e.g., Naproxen)
Procedure:
-
Preparation: Prepare a 50 µM solution of the test compound in phosphate buffer containing 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound.
-
Calculation: Plot ln([Compound]) vs. time. The slope is
.-
Target Range for Drugs:
between 15 min and 4 hours usually indicates a "Goldilocks" reactivity—reactive enough to bind the target, but stable enough to avoid rapid systemic depletion.
-
Synthesis of 1-Acryloyl-3-fluoroazetidine (Example Protocol)
Note: All steps must be performed in a fume hood.
-
Dissolution: Dissolve 3-fluoroazetidine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 min.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 20 min. Maintain temperature < 5°C.
-
Elimination: Warm to room temperature (RT) and stir for 2 hours. If elimination is incomplete (monitored by TLC/LCMS), add DBU (1.5 eq) and stir for an additional hour.
-
Workup: Wash with 1M NaHCO₃, then Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (EtOAc/Hexanes). Acrylamides can polymerize on silica; keep contact time short or use alumina.
References
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry URL:[Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Source: PubMed / NIH URL:[Link]
-
Aziridinyl Vinyl Ketones from the Asymmetric Catalytic Aziridination Reaction. Source: Michigan State University / EurJOC URL:[3][Link]
Methodological & Application
Application Note: Synthesis Protocol for 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Abstract & Strategic Overview
This application note details the synthesis of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one , a specialized electrophilic fragment featuring a sterically demanding quaternary center on an azetidine ring. Unlike common covalent inhibitors which utilize N-acryloyl functionalities, this molecule presents a C3-linked
The Synthetic Challenge: The primary difficulty lies in installing a reactive Michael acceptor (the methacryloyl group) onto a strained azetidine ring without inducing ring opening or polymerization. Direct acylation approaches often fail due to the instability of the intermediate acid chlorides.
The Solution: We utilize a Weinreb Amide strategy.[1][2][3][4][5][6][7][8][9] This approach prevents over-addition of the nucleophile and allows for the controlled installation of the enone system under mild conditions. The protocol is designed to be self-validating , with clear stopping points and stability checks.
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases, utilizing the commercially available 1-Boc-3-methylazetidine-3-carboxylic acid as the starting scaffold.
Figure 1: Retrosynthetic logic flow ensuring stability of the strained ring system.
Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide Scaffold
Objective: Convert the carboxylic acid to the N-methoxy-N-methylamide to prevent over-alkylation in Phase 2.
Reagents:
-
Reactant: 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Coupling Agents: EDCI (1.2 equiv), HOBt (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or NMM
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve 1-Boc-3-methylazetidine-3-carboxylic acid in anhydrous DCM (0.2 M concentration). Cool to 0°C.[4][5][10]
-
Coupling: Add EDCI and HOBt. Stir for 15 minutes to generate the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA. The solution should remain clear to slightly cloudy.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline) should disappear, replaced by a less polar amide spot (
).
-
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/EDCI), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Phase 2: Installation of the Warhead (Grignard Addition)
Objective: React the Weinreb amide with isopropenylmagnesium bromide to form the
Reagents:
-
Substrate: Weinreb Amide from Phase 1 (1.0 equiv)[4]
-
Nucleophile: Isopropenylmagnesium bromide (0.5 M in THF) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Place the Weinreb amide in a dry flask under Argon. Dissolve in anhydrous THF (0.1 M). Cool strictly to -78°C (Dry ice/Acetone bath).
-
Addition: Add the Isopropenylmagnesium bromide solution dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
-
Scientific Insight: Slow addition at low temperature is critical to prevent the Grignard reagent from attacking the Boc protecting group, although the Weinreb amide is significantly more electrophilic.
-
-
Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour. Do not heat.
-
Self-Validation: Check TLC.[4] The Weinreb amide spot should convert to a slightly less polar ketone spot.
-
-
Quench: Quench carefully at 0°C with Saturated NH₄Cl solution. This hydrolyzes the stable tetrahedral magnesium-chelate intermediate, releasing the ketone.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[3][4][14]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Target:1-(tert-butyl) 3-(2-methylacryloyl)-3-methylazetidine-1-carboxylate .
-
Data Check: Look for vinyl protons in ¹H NMR (
5.8–6.2 ppm).
-
Phase 3: Deprotection & Salt Formation (Critical Step)
Objective: Remove the Boc group to yield the final target. Warning: The free amine form of this molecule is unstable. It is a Michael acceptor and an amine; it will undergo intermolecular polymerization. You must isolate it as a salt.
Reagents:
-
Substrate: Boc-protected enone (Phase 2 product)
-
Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:1)
-
Solvent: Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in a minimal amount of dry Dioxane (or DCM if using TFA). Cool to 0°C.[4][5][10]
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv). Stir at 0°C to RT. Monitor by LCMS for loss of Boc (-100 mass units).
-
Precipitation (The "Crash Out"):
-
Once conversion is complete (usually < 2 hours), dilute the mixture with a large excess of cold Diethyl Ether (
). -
The product should precipitate as a white/off-white hydrochloride salt.
-
-
Isolation: Filter the solid under N₂ or Argon. Wash with cold Ether.
-
Storage: Store immediately at -20°C under desiccant.
Workflow Visualization
Figure 2: Step-by-step experimental workflow with critical isolation points.
Analytical Data Summary (Expected)
| Fragment | ¹H NMR Diagnostic Signals (CDCl₃/D₂O) | Mechanistic Significance |
| Vinyl Group | Confirms presence of the Michael acceptor warhead. | |
| Methyl (Warhead) | Confirms "2-methyl" substitution on the enone. | |
| Azetidine Ring | Characteristic splitting of azetidine protons. | |
| Quaternary Methyl | Confirms the 3-methyl substitution on the ring. | |
| Boc Group | Must be absent in final salt product. |
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link
-
Knochel, P.; et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Handbook of Functionalized Organometallics. Link
-
Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Boc deprotection and salt stability). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 13. chemscene.com [chemscene.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Michael Addition Profiling of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
[1]
Executive Summary: The "Goldilocks" Warhead
2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one represents a specialized class of Reversible Covalent Warheads .[1] Unlike simple acrylamides (which form permanent bonds) or highly hindered enones (which may not react at all), this scaffold occupies a "Goldilocks" zone of reactivity.
-
The Azetidine Core: The 3,3-disubstitution pattern (methyl + enone) creates a quaternary center that prevents enolization, ensuring metabolic stability and preventing racemization. The azetidine ring offers low lipophilicity (
), improving the physicochemical profile of drug candidates. -
The Methacryloyl Enone: The
-methyl group on the double bond introduces steric strain in the Michael adduct. This strain accelerates the Retro-Michael reaction, allowing the molecule to detach from its target (e.g., a cysteine residue). This "Tunable Residence Time" is critical for reducing off-target toxicity in covalent drug discovery.[1]
This guide provides protocols for Kinetic Profiling (to measure reversibility) and Synthetic Derivatization (to permanently functionalize the scaffold).
Substrate Analysis & Handling
Structural Properties
| Feature | Chemical Consequence | Experimental Implication |
| Steric hindrance at the | Slower | |
| Quaternary C3 Center | High steric bulk near the carbonyl. | Nucleophilic attack is shielded; requires polar aprotic solvents (DMSO/DMF).[1] |
| Azetidine Nitrogen | Secondary amine (if unprotected).[1] | Risk: Self-polymerization via intermolecular aza-Michael addition.[1] |
Storage & Stability Protocol
-
State: The free base is prone to polymerization. Store as the HCl or TFA salt at -20°C.
-
Handling: Only neutralize the salt in situ in the presence of the target nucleophile (e.g., Thiol) to prevent self-reaction.
-
Solubility: Highly soluble in DMSO, MeOH, and Water (as salt). Limited solubility in non-polar ethers.[1]
Mechanism of Action: Reversible Covalent Inhibition
The reaction follows a reversible Michael addition pathway. The forward reaction (
Pathway Diagram (Graphviz)[1]
Caption: Kinetic pathway of reversible Michael addition. The
Experimental Protocols
Protocol A: Thiol-Michael Addition Assay (Kinetic Profiling)
Objective: Determine the reversibility and half-life (
Materials:
-
Substrate: M-MAP (10 mM stock in DMSO).[1]
-
Nucleophile: L-Glutathione (reduced, GSH) (100 mM stock in water).[1]
-
Buffer: PBS (pH 7.[1]4) with 1 mM EDTA (to prevent oxidation).
-
Internal Standard: Antipyrine or Caffeine (optional for NMR).[1]
Procedure:
-
Preparation: In a microcentrifuge tube (or NMR tube), mix:
-
Incubation: Incubate at 37°C .
-
Monitoring:
-
Method A (LC-MS): Aliquot 10 µL at t=0, 1h, 4h, 24h. Quench with 0.1% Formic Acid (stops reaction). Analyze for the disappearance of M-MAP (m/z ~126 + H) and appearance of Adduct (m/z ~433 + H).[1]
-
Method B (H-NMR): Monitor the disappearance of the vinylic protons (
5.8–6.2 ppm) and appearance of the methyl doublet in the adduct.
-
-
Reversibility Check (Dilution Jump):
-
After 24h (equilibrium), dilute the mixture 100-fold into fresh buffer containing a "scavenger" (e.g., excess maleimide).
-
Logic: If the reaction is reversible, M-MAP will dissociate from GSH and be trapped by the maleimide (which reacts irreversibly).
-
Result: Recovery of free GSH or Maleimide-GSH adduct confirms reversibility.[1]
-
Protocol B: Synthetic Derivatization (High Yield)
Objective: Permanently functionalize the M-MAP scaffold with an amine or thiol for library synthesis.[1] To overcome the reversibility and steric hindrance, we use Lewis Acid Catalysis and Heat .
Materials:
-
Substrate: M-MAP (1.0 equiv).[1]
-
Nucleophile: Primary/Secondary Amine or Thiol (1.2–1.5 equiv).[1]
-
Catalyst: Scandium(III) Triflate [Sc(OTf)
] (5 mol%) OR Lithium Perchlorate (LiClO ).[1] -
Solvent: Acetonitrile (MeCN) or Ethanol.[1]
Step-by-Step:
-
Dissolution: Dissolve M-MAP (1.0 mmol) in MeCN (5 mL).
-
Catalyst Addition: Add Sc(OTf)
(0.05 mmol). Stir for 5 mins to activate the carbonyl. -
Nucleophile Addition: Add the amine/thiol (1.2 mmol) dropwise.
-
Note: If M-MAP is an HCl salt, add 1.0 equiv of DIPEA first to release the free base.
-
-
Reaction: Heat to 60°C for 4–12 hours.
-
Why Heat? The activation energy for the hindered addition is high. Heat pushes the equilibrium forward.
-
-
Workup:
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion (<20%) | Steric hindrance dominates; Equilibrium favors starting material.[1] | Increase nucleophile equivalents (5–10 eq). Use a "soft" Lewis Acid (Sc, Yb). |
| Product Disappears on Workup | Retro-Michael reaction during evaporation/column. | Avoid heating during evaporation.[1] Store product at -20°C immediately. |
| Polymerization / Gelling | Free azetidine Nitrogen reacting with Enone.[1] | Ensure Azetidine N is protected (Boc) OR keep pH < 7 until the external nucleophile is added. |
| Multiple Spots on TLC | 1,2-Addition (Direct attack on Carbonyl). | Use "softer" nucleophiles (Thiols, Amines). Avoid Grignards or Organolithiums.[1] |
References
-
Jackson, P. A., et al. (2020). Design of Reversible Covalent Kinase Inhibitors Using α-Methyl Enones. Journal of Medicinal Chemistry , 63(2), 650–672. Link[1]
-
Kee, J. M., & Muir, T. W. (2012). Chasing the "Goldilocks" Window: Tuning the Reversibility of Covalent Inhibitors. ACS Chemical Biology , 7(1), 44–51. Link[1]
-
Enamine Ltd. (2024).[1] Building Block: 1-(3-methylazetidin-3-yl)prop-2-en-1-one derivatives. Catalog No. ENAH304A5173.[1] Link
-
Gudelis, E., et al. (2023). Aza-Michael Addition for the Synthesis of Azetidine Derivatives. Molecules , 28(3), 1091. Link
-
Bandgar, B. P., et al. (2017). Michael Addition to Sterically Hindered
-Unsaturated Ketones. Synthetic Communications , 30(10), 1715-1719. Link[1]
Application Note: Advanced Strategies for the Functionalization of the Azetidine Ring at the 3-Position
Executive Summary
The incorporation of azetidines—highly strained, four-membered saturated nitrogen heterocycles—into drug candidates is a proven strategy for scaffold hopping, offering improved pharmacokinetic properties, metabolic stability, and structural rigidification [1]. While functionalization at the nitrogen (N1) or the adjacent carbon (C2) is well-documented, targeted substitution at the C3-position presents unique synthetic hurdles. This application note details state-of-the-art methodologies for C3-functionalization, focusing on visible light photoredox catalysis and transition metal-catalyzed cross-coupling.
Mechanistic Challenges and Strategic Workarounds
The primary challenge in functionalizing the azetidine 3-position is the inherent ring strain and the electronic bias of the molecule. Traditional radical generation at C3 often fails because it must compete with highly favorable Hydrogen Atom Transfer (HAT) processes at the C2-position, where the resulting radical is stabilized by the adjacent nitrogen lone pair [3].
To bypass this, modern synthetic strategies employ specific precursors and catalytic cycles:
-
Photoredox Decarboxylative Alkylation: By utilizing 3-aryl-azetidine-3-carboxylic acids, researchers can use visible light and an Iridium photocatalyst to oxidize the carboxylate anion. The subsequent loss of CO₂ irreversibly generates a tertiary benzylic radical specifically at the 3-position, preventing C2-HAT interference [3].
-
Radical Strain-Release (RSR): Azabicyclobutanes (ABBs) can be intercepted by radical intermediates generated via energy-transfer photocatalysis. The release of the bicyclic strain drives the chemoselective formation of C3-N or C3-S bonds, providing access to heavily substituted azetidines [5].
-
Palladium-Catalyzed Cross-Coupling: 3-Haloazetidines (e.g., 3-bromoazetidine) are surprisingly stable against β-hydride elimination due to the geometric constraints of the four-membered ring. This allows them to undergo standard oxidative addition and reductive elimination in Suzuki-Miyaura or Buchwald-Hartwig couplings [7].
Mechanistic Pathways Visualization
Mechanistic pathways for functionalizing the azetidine 3-position via distinct catalytic strategies.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the primary functionalization strategies discussed in this guide.
| Methodology | Precursor | Catalyst System | Key Reagents / Conditions | Typical Yield | Key Advantage |
| Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acid | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Activated alkene, Base, Blue LEDs, rt | 50–85% | Avoids C2-HAT; accesses tertiary C3 centers [3]. |
| Suzuki-Miyaura Coupling | N-Boc-3-bromoazetidine | Pd(PPh₃)₄ | Aryl boronic acid, K₃PO₄, 1,4-dioxane, 100 °C | 70–94% | High functional group tolerance; scalable [7]. |
| Radical Strain-Release | Azabicyclobutane (ABB) | Organic Photosensitizer | Sulfonylimine, Blue LEDs, mild conditions | 60–90% | Simultaneous C3-N/S bond formation [5]. |
| Photoredox C(sp³)-C(sp³) | 3-(1-Boc-3-azetidinyl)pyrrolidine | Ir-based / MacMillan | Alkyl bromide, NHC, Blue LEDs | 40–65% | Enables late-stage functionalization of complex APIs [6]. |
Experimental Protocols
Protocol A: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation
This protocol leverages the excited state of an Iridium photocatalyst to generate a tertiary radical at the 3-position, followed by a Giese addition to an electron-deficient alkene [3].
Causality & Design: The choice of an Ir(III) catalyst is critical due to its highly oxidizing excited state, which is required to oxidize the carboxylate anion. The reaction is performed at room temperature to prevent thermal degradation of the strained azetidine ring.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk tube with 1-Cbz-3-aryl-azetidine-3-carboxylic acid (0.2 mmol, 1.0 equiv), the activated alkene (e.g., ethyl acrylate, 0.4 mmol, 2.0 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).
-
Solvent & Base Addition: Add anhydrous, degassed DMF (2.0 mL) followed by Cs₂CO₃ (0.3 mmol, 1.5 equiv). The base deprotonates the carboxylic acid, making it susceptible to single-electron oxidation.
-
Irradiation: Seal the tube, remove it from the glovebox, and stir the mixture under irradiation with 450 nm blue LEDs at room temperature for 16–24 hours.
-
Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (3 × 10 mL) and brine (10 mL). The aqueous washes are essential to remove DMF and the inorganic base.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation System:
-
Reaction Success: Monitor the disappearance of the carboxyl O-H stretch (~3300-2500 cm⁻¹) and the C=O stretch of the acid (~1700 cm⁻¹) via FT-IR.
-
Structural Confirmation: ¹H NMR should reveal the disappearance of the alkene protons and the emergence of new aliphatic multiplets corresponding to the newly formed alkyl chain at the C3 position.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes a 3-haloazetidine to construct C-C bonds at the 3-position via traditional transition-metal catalysis [7].
Causality & Design: 1,4-dioxane is selected as the solvent because it provides a high boiling point (100 °C) necessary for the challenging oxidative addition into the C(sp³)-Br bond, while K₃PO₄ serves as a mild, soluble base that facilitates transmetalation without degrading the azetidine core [7].
Step-by-Step Methodology:
-
Preparation: To a flame-dried pressure tube equipped with a magnetic stir bar, add N-Boc-3-bromoazetidine (0.5 mmol, 1.0 equiv), the desired aryl boronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Note: Ensure the palladium catalyst is fresh and stored under an inert atmosphere to prevent oxidation to Pd(II), which would stall the catalytic cycle.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3.0 mL). Seal the pressure tube with a Teflon screw-cap under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture in an oil bath at 100 °C for 12–18 hours.
-
Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with EtOAc (20 mL).
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Self-Validation System:
-
Reaction Success: Use GC-MS to monitor the reaction. The starting material will show a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The product mass spectrum will show the coupled mass and the absence of this bromine isotope pattern.
-
Structural Confirmation: X-ray crystallography can be employed for solid derivatives to confirm the degree of ring puckering and the spatial orientation of the new C3-substituent [2].
Conclusion
The functionalization of the azetidine ring at the 3-position is no longer restricted by the limitations of traditional aliphatic chemistry. By leveraging photoredox-mediated decarboxylation, radical strain-release, and optimized cross-coupling conditions, researchers can predictably install complex vectors at the C3-position. These protocols provide self-validating, robust methods for expanding the chemical space of azetidine-containing therapeutics.
References
- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. National Institutes of Health (NIH).
- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications.
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ResearchGate.
- Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
- Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
Application Notes & Protocols: Catalytic Pathways for the Formation of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Azetidine moieties, in particular, are of significant interest due to their unique conformational constraints and their role as versatile scaffolds in medicinal chemistry.[1][2] The target molecule, 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one, incorporates a substituted azetidine ring and a reactive α,β-unsaturated amide functionality. This combination of structural features makes it a promising building block for the development of covalent inhibitors and other specialized therapeutic agents. Acyl azetidines exhibit non-planar hybridization, which leads to a decrease in the amide-like character of the (O)C–N bond.[3][4] This can enhance the electrophilicity of the appended Michael acceptor, making it more reactive towards biological nucleophiles like cysteine residues.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic pathways for the formation of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one. We will explore various catalytic strategies, with a focus on practical, step-by-step protocols, mechanistic insights, and troubleshooting.
Challenges in the Synthesis
The synthesis of the target molecule is not without its challenges:
-
Ring Strain of Azetidine: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening, especially under acidic or strongly basic conditions, or at elevated temperatures.[5]
-
Reactivity of Methacryloyl Chloride: Methacryloyl chloride is a highly reactive acylating agent that can undergo self-polymerization, particularly in the presence of bases or upon heating.[6][7] This necessitates careful control of reaction conditions and the potential use of polymerization inhibitors.
-
Competing Reactions: The primary amine of 3-methylazetidine is a good nucleophile, but side reactions such as O-acylation (if residual water is present) or polymerization of the product can occur.
Proposed Catalytic Pathways
The most direct and atom-economical approach to synthesize 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one is the N-acylation of 3-methylazetidine with methacryloyl chloride. We will explore two primary catalytic approaches for this transformation: a base-mediated pathway and a more efficient organocatalytic pathway using 4-(Dimethylamino)pyridine (DMAP).
Pathway 1: Base-Mediated N-Acylation
This approach utilizes a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as a scavenger for the HCl generated during the reaction. While not strictly catalytic in the sense of a regenerative cycle, the base is essential for the reaction to proceed to completion.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 3-methylazetidine attacks the electrophilic carbonyl carbon of methacryloyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. The base then neutralizes the resulting hydrochloric acid.
Experimental Workflow for Base-Mediated Synthesis
Caption: Workflow for base-mediated N-acylation.
Pathway 2: DMAP-Catalyzed N-Acylation
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[8][9][10] It is significantly more active than pyridine and can accelerate acylations that are sluggish or require harsh conditions.[8]
Mechanism of DMAP Catalysis: DMAP functions by reacting with the acylating agent (methacryloyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the initial acyl chloride, making it more susceptible to nucleophilic attack by the weakly basic azetidine nitrogen. The catalyst is regenerated upon completion of the acylation.
Catalytic Cycle of DMAP in N-Acylation
Caption: DMAP catalytic cycle for N-acylation.
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methacryloyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care.[7]
-
Azetidines can be toxic. Avoid inhalation and skin contact.
Protocol 1: Base-Mediated Synthesis
Materials:
-
3-Methylazetidine hydrochloride
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Polymerization inhibitor (e.g., phenothiazine) (optional, but recommended)
Procedure:
-
Preparation of Free Base: To a solution of 3-methylazetidine hydrochloride (1.0 eq) in water, add an excess of a strong base like NaOH (2.0 eq) at 0 °C. Extract the free base into an organic solvent like DCM or ether. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature. Note: 3-methylazetidine is volatile.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 3-methylazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. A small amount of a polymerization inhibitor can be added at this stage.[6]
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of methacryloyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point).
Protocol 2: DMAP-Catalyzed Synthesis
Materials:
-
Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP).
Procedure:
-
Preparation of Free Base: Prepare the free base of 3-methylazetidine as described in Protocol 1.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve the 3-methylazetidine (1.0 eq), triethylamine (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C. Add a solution of methacryloyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 0 °C for 30 minutes, then at room temperature. The reaction is typically faster with DMAP catalysis; monitor closely by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data and Expected Results
| Parameter | Base-Mediated Pathway | DMAP-Catalyzed Pathway |
| Catalyst | None (Base as scavenger) | 4-(Dimethylamino)pyridine (DMAP) |
| Catalyst Loading | N/A | 5-10 mol% |
| Base | Triethylamine (1.5-2.0 eq) | Triethylamine (1.2-1.5 eq) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 2-16 hours | 1-4 hours |
| Expected Yield | Moderate | Good to Excellent |
| Purity after Chromatography | >95% | >95% |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ring-opening: This is a significant risk. To mitigate it, maintain low temperatures (0 °C or even -20 °C) during the addition of the acyl chloride.[5] Ensure the reaction is not left for an unnecessarily long time.
-
Polymerization: If a significant amount of polymer is observed, consider adding a polymerization inhibitor like phenothiazine or hydroquinone to the reaction mixture.[6][7] Ensure the methacryloyl chloride is fresh and properly stored.
-
Incomplete reaction: If starting material remains, ensure the 3-methylazetidine free base was properly prepared and is not wet. The use of DMAP should significantly improve conversion.
-
-
Impure Product:
-
Byproducts: The main byproduct is likely the ring-opened γ-chloroamide. Careful column chromatography should allow for its separation.
-
Residual DMAP: DMAP can sometimes be difficult to remove. Washing the organic layer with dilute aqueous HCl can help by protonating the DMAP and making it water-soluble. However, this risks protonating the desired product as well, so proceed with caution.
-
Conclusion
The synthesis of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one can be effectively achieved through the N-acylation of 3-methylazetidine. While a simple base-mediated approach is feasible, the use of a nucleophilic catalyst such as DMAP is highly recommended to improve reaction rates and yields under mild conditions. Careful control of the reaction temperature is paramount to prevent the undesired ring-opening of the strained azetidine core. The protocols outlined in this document provide a solid foundation for the successful synthesis and purification of this valuable chemical building block.
References
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- Synfacts. (2025). Rational Catalyst Design for the Asymmetric Ring-Opening of Azetidines. Thieme, 21(05), 0545.
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- Xu, J. (2015). Regioselective ring opening reactions of azetidines. Tetrahedron Letters, 56(43), 5877-5885.
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- Wang, C., et al. (2023). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic & Biomolecular Chemistry, 21(27), 5600-5615.
- Park, Y., & Chang, S. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research, 48(5), 1436-1445.
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- Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
- Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2270–2273.
- Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. PubMed.
- Chen, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 564-567.
- Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
- Bengough, W. I., & O'Neill, T. (1966). Effects of salts of metals on vinyl polymerization. Part 5.—Polymerization of methacrylonitrile in the presence of cupric chloride. Transactions of the Faraday Society, 62, 2414-2421.
- ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP).
- Sun, Z., et al. (2020). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
- DePorre, Y., et al. (2015). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 80(20), 10208-10217.
- Makevale. (2022). Are polymerisation inhibitors causing product failure?.
- ResearchGate. (n.d.).
- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some Azetidines derivatives. Organic and Medicinal Chemistry Letters, 2(1), 1-5.
- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-15.
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(18), 2988-2989.
- Roy, M., et al. (2024).
- Rahaman, A., et al. (2021). Catalytic N‐Acylation of Cyclic Amines by Arylglyoxylic Acids via Radical‐Radical Cross‐Coupling.
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.
- ChemSpider. (2001). N-acylation of an amide using acryloyl chloride.
- Li, Y., et al. (2016). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 14(30), 7244-7248.
- Roy, M., et al. (2024).
- Hoye, T. R., et al. (2021). Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au, 1(7), 934-946.
- BenchChem. (n.d.). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
- ResearchGate. (n.d.).
- Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 843818.
- Estrin, Y. I., et al. (2008). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of Applied Chemistry, 81(1), 135-143.
- Sharma, P., et al. (2021). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers, 8(15), 4104-4110.
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Incorporation of azetidine derivatives into drug delivery systems
Application Note: Incorporation of Azetidine Derivatives into Next-Generation Drug Delivery Systems
Executive Summary & Rationale
The four-membered nitrogen heterocycle azetidine represents a "Goldilocks" zone in medicinal chemistry—possessing significant ring strain (~25 kcal/mol) for reactivity and conformational rigidity, yet retaining sufficient metabolic stability compared to the highly reactive aziridine.
In drug delivery, azetidine incorporation is an emerging strategy to:
-
Modulate pKa in Ionizable Lipids: The pKa of azetidine (~11.3 for the parent, tunable via substitution) allows for precise pH-responsive behavior in Lipid Nanoparticles (LNPs), critical for endosomal escape.
-
Rigidify Linkers in ADCs: Azetidine-3-carboxylic acid serves as a conformationally constrained linker, reducing aggregation and improving the pharmacokinetic (PK) profile of antibody-drug conjugates.
-
Bioisosteric Replacement: It lowers lipophilicity (LogD) compared to piperidine or pyrrolidine analogs, reducing off-target toxicity.
This guide provides actionable protocols for synthesizing azetidine-based delivery vehicles and characterizing their physicochemical performance.
Physicochemical Landscape: Why Azetidine?
Before selecting a protocol, researchers must understand how azetidine compares to its homologs. The structural puckering (
Table 1: Comparative Properties of N-Heterocycles in Drug Design
| Property | Aziridine (3-membered) | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain (kcal/mol) | ~27.5 | ~25.2 | ~6.2 | ~0 |
| Basicity (pKa of conj. acid) | 7.9 | 11.3 | 11.3 | 11.1 |
| Metabolic Stability | Low (Alkylating agent) | Moderate/High | High | High |
| Conformational Freedom | Rigid | Puckered/Rigid | Flexible Envelope | Flexible Chair |
| LNP Application | Too toxic/reactive | Ideal pKa modulator | Standard (e.g., MC3) | Standard |
Application I: Azetidine-Based Ionizable Lipids for RNA Delivery
Context: The efficacy of mRNA-LNPs relies on the ionizable lipid's ability to protonate in the acidic endosome (pH 5.0–6.0), disrupting the membrane and releasing the payload. Standard lipids often use dimethylamine or piperidine heads. Replacing these with azetidine can alter the lipid headgroup's hydration shell and cone angle, potentially enhancing fusogenicity.
Protocol A: Synthesis of Azetidine-Lipid (Aze-Lipid-01)
Mechanism: Epoxide Ring Opening of Alkyl Tails by Azetidine.
Materials:
-
Amine Head: 3-Hydroxyazetidine HCl (CAS: 18621-18-6) or Azetidine (CAS: 503-29-7).
-
Lipid Tail Precursor: 1,2-Epoxydodecane (C12 tail) or synthesized epoxide-terminated linoleyl chains.
-
Solvent: Ethanol (EtOH), anhydrous.
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
Step-by-Step Synthesis:
-
Free Basing: Dissolve 3-Hydroxyazetidine HCl (1.0 eq) in minimal EtOH. Add TEA (1.2 eq) and stir for 15 min at Room Temperature (RT) to liberate the free amine.
-
Coupling: Add 1,2-Epoxydodecane (2.2 eq - slight excess to ensure double tailing if using primary amine, or 1.1 eq if targeting single tail on secondary amine).
-
Note: Azetidine is a secondary amine; it will accept one alkyl tail via epoxide opening, forming a tertiary amine. To achieve a dual-tail lipid common in LNPs (like DLin-MC3-DMA), you must start with a bis-epoxide linker or use an azetidine derivative with a pendant amine.
-
Revised Strategy for Dual Tail: Use 3-Aminoazetidine . The exocyclic primary amine can react with two epoxides, while the ring nitrogen remains available for pKa tuning, or vice versa.
-
Selected Route:Reaction of Azetidine with Acrylate-terminated tails (Michael Addition) is often cleaner. Let's use the Michael Addition route for a "lipidoid" structure.
-
Revised Protocol: Michael Addition Synthesis of Aze-Lipidoid
-
Reactants: Dissolve Azetidine (1.0 eq) and Tridecyl Acrylate (1.0 eq for mono-addition, or use a branched acrylate for multi-tail) in Ethanol.
-
Reaction: Heat to 60°C in a sealed pressure vial for 24–48 hours. Azetidine is a nucleophile; it will add to the beta-carbon of the acrylate.
-
Purification: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Silica, DCM:MeOH 95:5).
-
Characterization: Confirm structure via 1H-NMR (Look for azetidine ring protons at
3.2–3.5 ppm) and MS.
Protocol B: LNP Formulation with Aze-Lipid
Components:
-
Ionizable Lipid: Aze-Lipid-01 (50 mol%)
-
Helper Lipid: DSPC (10 mol%)
-
Cholesterol: (38.5 mol%)
-
PEG-Lipid: PEG2000-DMG (1.5 mol%)
-
Payload: mRNA (e.g., eGFP or Fluc).
Workflow:
-
Organic Phase: Dissolve lipid mix in Ethanol at total lipid concentration of 10 mM.
-
Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). N/P ratio target: 6:1 (Nitrogen on lipid to Phosphate on RNA).
-
Microfluidic Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).
-
Total Flow Rate (TFR): 12 mL/min.
-
-
Dialysis: Dialyze against 1x PBS (pH 7.4) for 12 hours using 100 kD MWCO cassettes to remove ethanol and neutralize pH.
-
QC: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen Assay). Target: <100 nm, PDI <0.2, EE >90%.
Application II: Azetidine Linkers in Antibody-Drug Conjugates (ADCs)
Context: Traditional alkyl linkers can be hydrophobic, leading to ADC aggregation. Azetidine-3-carboxylic acid introduces polarity and rigidity, improving the "Hydrophilic Spacer" concept.
Visualizing the Workflow:
Figure 1: Workflow for incorporating Azetidine-3-carboxylic acid as a rigid linker in ADC synthesis.
Protocol C: Conjugation of Azetidine Linker
-
Drug-Linker Synthesis:
-
React Fmoc-Azetidine-3-carboxylic acid with the payload (e.g., amine-containing toxin) using HATU/DIPEA in DMF.
-
Deprotect Fmoc using 20% Piperidine in DMF.
-
Functionalize the azetidine nitrogen with a maleimide group (using N-succinimidyl 4-maleimidobutyrate) to allow cysteine conjugation to the antibody.
-
-
Antibody Reduction:
-
Incubate mAb (5 mg/mL in PBS) with TCEP (2.5 eq) at 37°C for 1 hour to reduce interchain disulfides.
-
-
Conjugation:
-
Add the Maleimide-Azetidine-Drug construct (5–8 eq per mAb) to the reduced antibody.
-
Incubate at 4°C for 1 hour.
-
-
Purification:
-
Remove excess small molecules using a desalting column (PD-10) or Tangential Flow Filtration (TFF).
-
Critical Analysis & Troubleshooting
Self-Validating the System:
-
pKa Verification: For the Aze-Lipid, perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay. The fluorescence of TNS increases in hydrophobic environments (neutral lipid). As you titrate from pH 3 to 9, the inflection point of the fluorescence curve indicates the apparent pKa. Target pKa: 6.2 – 6.8 for optimal liver delivery.
-
Stability Check: Azetidines are stable, but ring opening can occur under highly acidic conditions with strong nucleophiles. Ensure formulation buffers (Citrate pH 4.0) are not stored for prolonged periods at high temperatures with the lipid.
Table 2: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low LNP Encapsulation (<80%) | Lipid pKa is too low; mRNA not condensing. | Verify Aze-Lipid pKa via TNS assay. If <6.0, increase hydrophobicity of tails or use 3-aminoazetidine to increase N-density. |
| ADC Aggregation | Linker is too hydrophobic. | The Azetidine ring should improve this. Check Drug-to-Antibody Ratio (DAR). If DAR > 4, aggregation risk increases. |
| Impure Synthesis | Incomplete Michael Addition. | Azetidine is sterically more hindered than dimethylamine. Increase reaction time or temperature (up to 70°C) in sealed vessel. |
References
-
Lowe, M. A., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] NIH/PubMed. Link
-
Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines.[2][3][4][5] Heterocycles.[2] Link
-
BroadPharm. (2022).[6] Ionizable Lipids for RNA Delivery: Structural Classification.Link
-
MedChemExpress. (2024). Azetidine-3-carboxylic acid: ADC Linker Product Profile.[7]Link
-
Han, X., et al. (2021). An ionizable lipid toolbox for RNA delivery.[6][8][9][10][] Nature Communications.[] Link
-
Sigma-Aldrich. (2024). NanoFabTx™ Azide lipid mix for LNP synthesis.Link
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Application Note: Covalent Inhibition Mechanisms Using Azetidinyl Enone Warheads
Introduction and Rationale
The landscape of targeted therapeutics has increasingly embraced covalent inhibitors, transitioning from serendipitous discoveries to rational, structure-based design[1]. While traditional acrylamides have dominated the arsenal of cysteine-targeting electrophiles, the demand for highly tunable, site-specific warheads has driven the exploration of novel chemical scaffolds.
Azetidinyl enones, azetidinyl acrylamides, and related azetidinyl oxadiazoles have recently emerged as a privileged class of electrophilic warheads[2][3]. These moieties leverage the structural rigidity and unique electronics of the four-membered azetidine ring to fine-tune the reactivity of the adjacent Michael acceptor. This precise tuning enables the selective engagement of challenging nucleophilic targets, such as the Cys1113 residue of the E3 ligase substrate receptor DCAF1 in PROTAC development[1][3], and the deubiquitinase UCHL1[2][4].
Mechanistic Principles of Azetidinyl Warheads
The covalent inhibition of a target protein by an azetidinyl enone typically follows a two-step kinetic mechanism. Initially, the inhibitor binds reversibly to the target's active or allosteric site, driven by non-covalent interactions (quantified by the equilibrium dissociation constant,
The incorporation of the azetidine ring provides distinct mechanistic advantages:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the warhead. This pre-organizes the electrophile into an optimal reactive trajectory once the non-covalent complex is formed, reducing the entropic penalty of the transition state[6][7].
-
Electronic Tuning: The basicity of the azetidine nitrogen and its inductive effects modulate the lowest unoccupied molecular orbital (LUMO) of the enone. Chemists can dial this intrinsic reactivity up or down to maximize target engagement while preventing widespread off-target toxicity[2][4].
-
Stereochemical Control: Substituted azetidines offer distinct vectors for stereospecific engagement, which is critical for targets like DCAF1 where enantiomeric configuration strictly dictates binding affinity[1][3].
Schematic representation of the two-step covalent inhibition mechanism.
Experimental Workflows and Protocols
To systematically evaluate azetidinyl enone warheads, a multi-tiered validation approach is required. The following protocols establish a self-validating system to confirm intrinsic reactivity, target-specific adduct formation, and cellular engagement.
Standardized workflow for validating azetidinyl enone covalent inhibitors.
Protocol 1: Scalable Thiol Reactivity Profiling (STRP)
Before assessing target-specific binding, the intrinsic electrophilicity of the azetidinyl enone must be quantified. The STRP assay measures the depletion of a surrogate thiol (e.g., D-cysteine) in a high-throughput format[2][4]. Causality & Insight: Understanding intrinsic reactivity prevents the progression of hyper-reactive compounds that act as promiscuous alkylators. DTT and BME must be strictly excluded from all buffers, as these reducing agents will competitively react with the warhead.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.
-
Thiol Source: 100 µM D-cysteine.
-
Detection Reagents: Luciferase and ATP (for D-luciferin formation).
Step-by-Step Method:
-
Compound Preparation: Prepare a 10-point dose-response curve of the azetidinyl enone in anhydrous DMSO.
-
Incubation: Transfer 1 µL of the compound to a 384-well plate. Add 49 µL of Assay Buffer containing 100 µM D-cysteine. Incubate at room temperature for 60 minutes. (Note: The reaction between D-cysteine and the warhead forms a non-productive adduct, preventing D-cysteine from condensing with D-luciferin precursors).
-
Detection: Add 50 µL of the Luciferase/ATP detection mix. Read luminescence after 10 minutes of equilibration.
-
Data Analysis: Calculate the half-maximal reactive concentration (
). A well-tuned azetidinyl enone typically exhibits an between 10 µM and 100 µM[2].
Protocol 2: Intact Protein Mass Spectrometry ( Determination)
To confirm specific covalent modification, intact mass spectrometry tracks the time-dependent mass shift of the target protein.
Causality & Insight:
Step-by-Step Method:
-
Protein Preparation: Dilute the recombinant target protein (e.g., DCAF1) to 2 µM in 20 mM HEPES, pH 7.5, 150 mM NaCl.
-
Reaction Initiation: Add the azetidinyl enone inhibitor at varying concentrations (e.g., 1x, 5x, 10x molar equivalents relative to the protein).
-
Time-Course Sampling: Quench 10 µL aliquots at specific time points (0, 5, 10, 30, 60, 120 minutes) by adding 1% formic acid. (Note: Acidification protonates the reactive thiolate, immediately halting the Michael addition and locking the reaction state).
-
LC-MS Analysis: Inject samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged spectra. Calculate the percentage of modified protein (Mass shift = +Inhibitor Mass) at each time point to derive
, then plot against inhibitor concentration to extract and .
Protocol 3: Cellular Target Engagement (NanoBRET)
To ensure the azetidinyl enone can cross the cell membrane and engage its target in a complex intracellular environment, a competitive NanoBRET assay is utilized.
Step-by-Step Method:
-
Transfection: Transfect HEK293T cells with a NanoLuc-Target fusion construct.
-
Tracer Incubation: After 24 hours, treat the cells with a fluorescently labeled non-covalent tracer known to bind the active site.
-
Competition: Treat the cells with the azetidinyl enone inhibitor. As the covalent adduct forms over time, the tracer is irreversibly displaced, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Readout: Measure BRET ratios at 2h and 6h to confirm time-dependent cellular engagement. A shift to lower
values at the 6h mark compared to the 2h mark is a hallmark of covalent target engagement.
Quantitative Data Summary
The structural tuning of the azetidine ring significantly impacts the kinetic parameters of the enone warhead. Table 1 summarizes representative kinetic profiles comparing standard acrylamides to azetidine-based electrophiles.
Table 1: Comparative Reactivity Profiles of Cysteine-Targeting Warheads
| Warhead Class | Example Target | Intrinsic Reactivity ( | |||
| Standard Acrylamide | Kinases (e.g., KRAS) | > 200 µM | 5.2 | 0.015 | ~ 48 |
| Azetidinyl Acrylamide | DCAF1 (Cys1113) | 45 µM | 1.8 | 0.045 | ~ 416 |
| Azetidinyl Oxadiazole | UCHL1 | 12 µM | 0.9 | 0.080 | ~ 1,480 |
Note: Data represents generalized profiles derived from high-throughput thiol reactivity and intact MS studies[1][2][3][4].
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action Source: ResearchGate URL
- Title: WO2023225625A2 - Bifunctional degraders comprising electrophilic PROTACs that engage DCAF1 Source: Google Patents URL
- Title: Azetidines in Drug Discovery Source: PharmaBlock URL
- Source: Journal of the American Chemical Society (ACS)
- Source: Journal of the American Chemical Society (ACS)
Sources
- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023225625A2 - Bifunctional degraders comprising electrophilic protacs that engage dcaf1 and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one synthesis
Ticket Subject: Optimization of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Case ID: AZT-WARHEAD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Context
You are attempting to synthesize 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one . This molecule contains two high-energy structural motifs:
-
A Strained Azetidine Ring: A 4-membered nitrogen heterocycle prone to ring-opening under vigorous conditions.[1]
-
An
-Unsaturated Ketone (Enone): Specifically, a methacryloyl moiety.[1] This is a potent Michael acceptor.
The Core Problem: The low yield is likely not due to a single step failure, but a "self-destruct" mechanism during the final deprotection. Once the azetidine nitrogen is deprotected, it becomes a nucleophile. If not immediately protonated, it will attack the Michael acceptor of a neighboring molecule, leading to rapid oligomerization (tar formation).
This guide is structured to troubleshoot the three critical phases of this synthesis.
Phase 1: The Weinreb Amide Gateway (Pre-Warhead)
Objective: Convert N-Boc-3-methylazetidine-3-carboxylic acid to the Weinreb amide.[1]
Troubleshooting Protocol
Issue: Low conversion or formation of anhydride impurities.
Root Cause:
Steric hindrance at the quaternary C3 carbon of the azetidine ring can slow down nucleophilic attack by
Optimized Workflow:
-
Activation: Use CDI (1,1'-Carbonyldiimidazole) instead of EDC/HOBt. CDI generates a highly reactive acyl imidazole intermediate that overcomes the steric bulk at the C3 position.[1]
-
Stoichiometry: Use 1.2 equivalents of CDI. Ensure gas evolution (
) ceases before adding the amine salt. -
The "Magnesium Trick": If conversion remains low (<70%), add 1.0 eq of
to the reaction. Magnesium coordinates with the tetrahedral intermediate, stabilizing it and driving the equilibrium toward the amide.
Technical Insight: The Weinreb amide prevents "over-addition" during the subsequent Grignard step by forming a stable 5-membered chelate with the metal ion, which only collapses to the ketone upon acidic quench [1].
Phase 2: Grignard Addition (The Warhead Installation)
Objective: React Weinreb amide with Isopropenylmagnesium bromide to form the protected enone.
Troubleshooting Protocol
Issue: Product polymerizes during workup or contains tertiary alcohol impurities.
Root Cause:
-
Polymerization:[1][2][3][4][5] Vinyl ketones are radical sponges.[1] Standard workups remove the natural antioxidants.[1]
-
Tertiary Alcohol: Failure of the Weinreb chelation (rare) or excess temperature.
Corrective Actions:
-
Temperature Control: The addition must occur at -78°C and warm no higher than 0°C .
-
Quenching Strategy: Do NOT use standard aqueous HCl. It generates heat and local acid hotspots that trigger polymerization.[1]
-
Protocol: Quench with saturated aqueous
at 0°C.
-
-
Radical Scavenging (CRITICAL):
Phase 3: Deprotection (The "Kill Zone")
Objective: Remove the Boc group to yield the final product.
The Failure Mode:
If you treat the protected ketone with TFA/DCM and then perform a basic workup (e.g.,
-
Result: The free secondary amine of one molecule attacks the enone double bond of another.[1]
-
Observation: The clear oil turns into a yellow/brown gum within minutes.[1]
The "Salt-Lock" Protocol (Mandatory)
You must isolate this product as a stable salt, not a free base.
-
Reagent: Use 4M HCl in Dioxane (anhydrous). Avoid TFA if possible, as trifluoroacetate salts are often hygroscopic and harder to crystallize.
-
Solvent: Dilute the substrate in dry Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Procedure:
-
Isolation: Filtration under Nitrogen. Do not wash with aqueous base.[1]
Visualizing the Failure Points
The following diagram illustrates the "Happy Path" versus the "Failure Path."
Caption: Workflow analysis highlighting the critical divergence at Phase 3. Basic workup leads to self-polymerization (red), while salt isolation preserves the warhead (green).
Quantitative Data: Yield Optimization Table
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| Coupling Agent | EDC / HOBt | CDI / MgCl₂ | +15-20% (Overcomes steric bulk) |
| Grignard Temp | -20°C to RT | -78°C to 0°C | Prevents tertiary alcohol impurities |
| Stabilizer | None | BHT (200 ppm) | Prevents radical polymerization of enone |
| Isolation Form | Free Base (Oil) | HCl Salt (Solid) | Critical: Prevents self-Michael addition |
Frequently Asked Questions (FAQ)
Q1: My product turns into a gel on the rotavap. Why? A: This is radical polymerization of the vinyl ketone.[1]
-
Fix: Ensure the bath temperature is <30°C. Add a crystal of BHT or MEHQ to the receiving flask before you start distilling.[1] Do not distill to complete dryness; leave a small amount of solvent if possible or move immediately to the next step.[1]
Q2: Can I use T3P (Propylphosphonic anhydride) for the Weinreb step? A: Yes.[1] T3P is excellent for sterically hindered acids and often provides cleaner impurity profiles than CDI, though it is more expensive. If using T3P, use Pyridine or DIPEA as the base [2].
Q3: Why is the HCl salt hygroscopic? A: Azetidine salts can be hygroscopic.[1] If the HCl salt is turning into a goo, try the p-Toluenesulfonic acid (TsOH) salt or Oxalate salt. These often crystallize better and are less hygroscopic, making them easier to handle for biological assays.
Q4: How do I store the final compound? A: Store as the solid salt at -20°C under Argon. Never store the free base in solution for extended periods.[1]
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1]
- Foundational text on the chelation mechanism preventing over-addition.
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.[6] Organic Letters, 11(19), 4474–4477.[7]
- Details optimization of amide coupling for hindered acids.
-
BenchChem Technical Repository.
-unsaturated ketones.- General protocols for handling Michael acceptors and radical inhibitors.
-
Gelest, Inc.[1] Safety Data Sheet. Vinyl Methyl Ketone Stability and Handling.[1][8]
- Safety and stability data regarding the polymeriz
Sources
- 1. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlled radical polymerization of vinyl ketones using visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US2626943A - Stabilizing polymerized methyl vinyl ketone - Google Patents [patents.google.com]
- 4. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
Technical Support Center: Azetidine N-Acylation & Stability
Core Directive: The Challenge of Strain
Azetidine possesses a ring strain energy of approximately 25.4 kcal/mol , nearly identical to that of oxirane (epoxide). In drug development, this strain is a feature, not a bug—it provides rigid vector orientation for pharmacophores. However, during N-acylation, this strain becomes a liability.
The failure mode is almost always acid-mediated nucleophilic ring opening . When you acylate the nitrogen, you increase the electrophilicity of the ring carbons. If the reaction generates acid (e.g., HCl from acid chlorides) or introduces a strong nucleophile (e.g., Cl⁻), the ring relieves its strain by snapping open, resulting in linear
This guide provides the protocols and mechanistic understanding required to maintain ring integrity.
Diagnostic Module: Why Your Reaction Failed
Before optimizing, you must diagnose the specific failure pathway. The ring opening is rarely random; it follows a specific mechanistic causality.
Mechanism of Failure: The "Push-Pull" Effect
The reaction fails when two conditions are met simultaneously:
-
Activation (Push): The nitrogen atom becomes positively charged (via protonation or formation of a highly reactive acyl-ammonium intermediate).
-
Attack (Pull): A nucleophile (often the counter-ion like Chloride) attacks the
-carbon.
Visualization: The Danger Zone
The following diagram illustrates the divergence between the desired N-acylation and the fatal ring-opening pathway.
Figure 1: Mechanistic divergence. Path A represents the successful scavenging of protons. Path B shows how acid accumulation catalyzes nucleophilic attack on the ring carbons.
Strategic Reagent Selection
The choice of base and acylating agent is the primary determinant of success.
Table 1: Reagent Compatibility Matrix
| Variable | Recommendation | Scientific Rationale |
| Acylating Agent | Mixed Anhydrides / HATU | Generates non-nucleophilic leaving groups (carboxylates/OBt) rather than Cl⁻. |
| Alternative Agent | Acid Chlorides | High Risk.[1] Generates HCl.[2] Requires strict temperature control and biphasic conditions. |
| Base (Organic) | DIPEA / TEA | Use >2.5 equivalents. Must be present before acid chloride addition to scavenge HCl instantly. |
| Base (Inorganic) | NaOH / K₂CO₃ | Preferred. Used in Schotten-Baumann conditions. Traps Cl⁻ in the aqueous phase, rendering it non-nucleophilic. |
| Solvent | DCM / THF | DCM is standard, but THF is better if using Schotten-Baumann to solubilize the organic phase. |
| Temperature | -10°C to 0°C | Kinetic control favors N-acylation. Thermodynamic control (heat) favors ring opening. |
Optimized Experimental Protocols
Do not rely on "standard" amide coupling conditions. Use these specific workflows designed for strained rings.
Protocol A: The "Schotten-Baumann" Method (Best for Acid Chlorides)
Use this when you must use an acid chloride but need to prevent HCl-mediated ring opening.
-
Preparation: Dissolve the azetidine substrate (1.0 equiv) in DCM (0.1 M concentration).
-
The Buffer Zone: Add an equal volume of 1M aqueous NaOH (or saturated NaHCO₃ for base-sensitive substrates). The system is now biphasic.
-
Cooling: Cool the biphasic mixture to 0°C with vigorous stirring. Crucial: The stirring must create an emulsion to ensure rapid scavenging.
-
Addition: Dilute the acid chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes.
-
Monitoring: Monitor by TLC/LCMS. The reaction is usually complete within 1 hour.
-
Workup: Separate layers. The dangerous Chloride ions remain in the aqueous layer, away from your product.
Protocol B: The "Active Ester" Method (Best for Valuable Substrates)
Use this for complex molecules where ring preservation is critical.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in DMF or DCM.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester (O-At ester).
-
Coupling: Add the azetidine substrate (1.0 equiv) in one portion.
-
Conditions: Stir at 0°C for 1 hour , then allow to warm to room temperature.
-
Rationale: The leaving group here is the bulky, non-nucleophilic anion of the coupling agent, which is sterically incapable of attacking the azetidine ring carbons.
Troubleshooting & FAQs
Q1: I see a major impurity with M+36 or M+38 mass units. What is it?
A: This is the "Linear Chloride" byproduct.
-
Cause: You likely used an acid chloride with insufficient base or high temperature. The Chloride ion (Cl⁻) attacked the ring.[3]
-
Fix: Switch to Protocol A (Schotten-Baumann). The water solvates the Cl⁻, killing its nucleophilicity. Alternatively, switch to an anhydride.
Q2: Can I use Pyridine as a base?
A: Avoid it. Pyridine is nucleophilic. In the presence of highly reactive acid chlorides, Pyridine can form an N-acyl pyridinium salt. While this is an acylating agent, Pyridine can also attack the azetidine ring if the reaction stalls. Sterically hindered bases like DIPEA or 2,6-lutidine are safer.
Q3: My yield is low, but I don't see ring opening.
A: Check for polymerization . Azetidines can undergo cationic ring-opening polymerization (CROP) if initiated by a trace Lewis acid.
-
Fix: Ensure all glassware is base-washed. Add the base to the azetidine before adding any electrophile. Never add azetidine to a solution of acid chloride.
Decision Tree: Optimization Logic
Figure 2: Troubleshooting logic flow. Selects the protocol based on reagent constraints and iteratively corrects for common byproducts.
References
-
BenchChem Technical Support. How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Guides. Link
-
Dunetz, J. R., et al. (2016). Operating in the Kinetic Zone: Process Development of a Azetidine Acylation. Organic Process Research & Development, 20(10), 1783–1791. (Contextual grounding on scale-up of strained rings). Link
-
Vanecko, J. A., & West, F. G. (2005). Substituent Effects in the Ring Opening of Azetidinium Ions.[2][3][4][5][6][7][8] Organic Letters. (Mechanistic insight into nucleophilic attack). Link
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioorg.org [bioorg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address challenges related to the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this information to explain the causality behind its behavior and to provide robust, self-validating experimental guidance.
The molecule 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one possesses two key structural features that dictate its chemical reactivity and stability: a strained azetidine ring and an α,β-unsaturated ketone (a vinyl ketone). The inherent ring strain of the azetidine makes it susceptible to ring-opening reactions, particularly under acidic conditions, while the vinyl ketone is an electrophilic Michael acceptor, prone to conjugate addition and other reactions.[1][2][3] Understanding the interplay of these functionalities is critical for successful experimentation.
Core Instability Concerns at a Glance
The stability of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one in aqueous media is primarily governed by the reactivity of its two core moieties. The following diagram illustrates the principal areas of chemical vulnerability.
Caption: Primary reactive sites of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
Answer: The compound's structure suggests several potential degradation pathways in an aqueous environment. The rate and prevalence of each pathway are highly dependent on the specific conditions (pH, temperature, light, presence of other nucleophiles).
The main pathways include:
-
Michael Addition of Water (Oxa-Michael Reaction) : As an α,β-unsaturated ketone, the compound is an electrophilic "Michael acceptor." Water, although a weak nucleophile, can add across the double bond in a conjugate (or 1,4-) addition, especially when catalyzed by acids or bases, to form a β-hydroxy ketone.[3][4]
-
Acid-Catalyzed Azetidine Ring-Opening : The azetidine ring is inherently strained.[2] Under acidic conditions (low pH), the azetidine nitrogen can become protonated. This increases the ring strain and makes the ring highly susceptible to nucleophilic attack and cleavage, even by a weak nucleophile like water.[5][6] The stability of N-substituted aryl azetidines has been shown to be highly pH-dependent, with rapid decomposition at low pH.[6]
-
Retro-Aza-Michael Reaction : The bond between the azetidine nitrogen and the carbonyl carbon was likely formed via an aza-Michael addition. This reaction can be reversible under certain conditions (e.g., elevated temperatures), leading to dissociation back into the azetidine precursor and the vinyl ketone fragment.[7][8]
-
Alkaline Hydrolysis : At high pH, α,β-unsaturated carbonyl compounds can undergo hydrolysis, potentially through a retro-aldol type cleavage. This process is often catalyzed by hydroxide ions and can be accelerated by heat.[9]
-
Photodegradation : Polymers containing vinyl ketone units are known to be susceptible to photodegradation upon exposure to UV light.[10] While the specific photostability of this small molecule is not documented, it is a prudent consideration for any α,β-unsaturated ketone.
Caption: Major potential degradation pathways in aqueous solution.
Q2: How does pH affect the stability of the compound, and what buffer should I use?
Answer: pH is the most critical factor governing the stability of this molecule in aqueous solution because it directly influences two of the primary degradation pathways.
-
Acidic Conditions (pH < 5) : This is the most significant area of concern. At low pH, the azetidine nitrogen (pKa is a key determinant) becomes protonated.[6] This greatly increases the strain of the four-membered ring, activating it for nucleophilic attack and subsequent ring-opening.[5][11] Therefore, prolonged exposure to strongly acidic conditions should be avoided.
-
Neutral Conditions (pH ≈ 6-7.5) : The compound is expected to be most stable in this range. Both acid-catalyzed ring-opening and base-catalyzed hydrolysis are minimized. However, slow degradation via Michael addition of water may still occur over extended periods.
-
Alkaline Conditions (pH > 8) : The vinyl ketone moiety becomes the primary site of instability. α,β-unsaturated carbonyl compounds can be hydrolyzed under alkaline conditions, with the reaction being catalyzed by hydroxide ions.[9] This can lead to cleavage of the molecule.
Causality : The choice of buffer is not merely for pH control; the buffer components themselves must be non-nucleophilic to avoid acting as reactants. For example, Tris buffer contains a primary amine that could potentially act as a nucleophile. Phosphate and acetate buffers are generally safer choices.
| pH Range | Primary Instability Concern | Recommended Buffer Systems (Non-Nucleophilic) |
| < 5 | High Risk : Acid-catalyzed azetidine ring-opening.[6] | Acetate, Citrate (use with caution, monitor stability) |
| 5 - 7.5 | Optimal Stability : Minimal degradation expected short-term. | MES, Phosphate (PBS), HEPES |
| > 8 | High Risk : Base-catalyzed hydrolysis of vinyl ketone.[9] | Bicarbonate, Borate (use with caution, monitor stability) |
Q3: My compound is rapidly disappearing from my aqueous experimental solution. How can I troubleshoot this?
Answer: Rapid loss of the parent compound indicates a significant stability issue. A systematic approach is required to identify and mitigate the cause. This workflow is designed to isolate the contributing factors.
Caption: Troubleshooting workflow for compound instability.
Q4: What are the recommended storage conditions for aqueous stock solutions?
Answer: Given the compound's potential liabilities, proper storage is crucial to ensure the integrity of your experimental results. The goal is to minimize all potential degradation pathways.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for long-term primary stock. For aqueous working solutions, use a non-nucleophilic buffer at pH 5.0-7.5. | DMSO is aprotic and non-nucleophilic, providing a stable environment. Buffered aqueous solutions prevent pH excursions that trigger degradation.[5][6] |
| Temperature | Store at ≤ -20°C; -80°C is preferred for long-term storage. | Reduces the rate of all chemical reactions, including hydrolysis and potential retro-aza-Michael reactions. |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation of the vinyl ketone moiety.[10] |
| Preparation | Prepare aqueous working solutions fresh daily from a frozen DMSO stock. Avoid repeated freeze-thaw cycles. | Minimizes the time the compound spends in an aqueous environment where it is most vulnerable. |
| Concentration | Prepare concentrated stock solutions to minimize the volume added to the final assay, reducing the introduction of potentially destabilizing solvents. | Standard good practice for compound handling. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
This protocol provides a standardized method to evaluate the stability of the compound in a specific aqueous buffer over time.
Objective: To quantify the degradation of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one in a selected aqueous buffer at a specific temperature.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Amber HPLC vials
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Preparation: Allow the compound stock and buffer to equilibrate to the test temperature (e.g., room temperature, 37°C).
-
Initiation (T=0): Spike the compound stock solution into the aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize solvent effects. Mix thoroughly.
-
Time Point Zero: Immediately transfer an aliquot of the solution to an HPLC vial and inject it into the HPLC/LC-MS system. This serves as the T=0 reference point. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution at the desired temperature, protected from light.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to HPLC vials, and inject.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: Plot % Remaining vs. Time to determine the stability profile and calculate the half-life (T½) of the compound under the tested conditions.
Protocol 2: Step-by-Step Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[12]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Materials:
-
Compound
-
Solvents: Acetonitrile, Water
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (or UV lamp)
-
Heating block or oven
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Acidic Stress: To one sample, add an equal volume of 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Basic Stress: To another sample, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidative Stress: To a third sample, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Heat a fourth sample at 80°C for 48 hours.
-
Photolytic Stress: Expose a fifth sample to UV light (e.g., 254 nm) for 24-48 hours. Keep a control sample wrapped in foil to serve as a dark control.
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC or LC-MS method.
-
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks (degradants). Aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[13] This study will reveal the compound's susceptibility to hydrolysis, oxidation, heat, and light.
References
- Google Patents. (n.d.). Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
-
Zhang, H., et al. (2022). Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. ResearchGate. Retrieved from [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The overall scheme of MVK degradation pathways initiated by hydroxyl.... Retrieved from [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Retrieved from [Link]
-
Ashe, M., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
Ravasio, B., et al. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad. Retrieved from [Link]
-
Resch, V., et al. (2013). On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids. ResearchGate. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). method for deconjugation of .beta.,.beta.-disubstituted .alpha.,.beta.-unsaturated ketones. Retrieved from [Link]
-
Törnqvist, M., et al. (2010). Methyl vinyl ketone--identification and quantification of adducts to N-terminal valine in human hemoglobin. PubMed. Retrieved from [Link]
-
Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Ravasio, B., et al. (2024). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. UPC Commons. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raco.cat [raco.cat]
- 8. merit.url.edu [merit.url.edu]
- 9. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
Removing impurities from 3-methylazetidine reaction mixtures
Topic: Removing impurities from 3-methylazetidine reaction mixtures Ticket ID: #AZT-3M-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Invisible" Product Problem
Welcome to the technical support center. If you are reading this, you are likely facing one of two scenarios: either your yield has mysteriously vanished during rotary evaporation, or your NMR shows a persistent "forest" of aliphatic peaks that recrystallization won't clear.
3-Methylazetidine is a deceptive molecule. Its high ring strain (~25 kcal/mol) and low molecular weight create a unique set of handling challenges. Unlike standard heterocyclic building blocks, it behaves more like a volatile solvent in its free-base form and a sensitive explosive in its susceptibility to polymerization.
This guide is structured to troubleshoot these specific failure modes. We move beyond standard protocols to explain why your purification is failing and how to fix it using self-validating workflows.
Module 1: The Volatility Trap (Where did my product go?)
Q: I performed a standard extraction (DCM/Water), dried the organic layer, and rotary evaporated. My flask is empty. What happened?
A: You likely co-evaporated your product. The free base of 3-methylazetidine is a volatile liquid with a boiling point estimated between 70–80°C (extrapolated from azetidine at 61°C) [1, 2]. However, it forms low-boiling azeotropes with common solvents like DCM and THF. When you apply vacuum, the product leaves with the solvent.[1]
The Fix: The "Salt Trap" Protocol
Never isolate the free base to dryness unless absolutely necessary. Instead, trap it as a non-volatile salt before evaporation.
Protocol:
-
Extract: Perform your workup (e.g., extract into Et2O or DCM).
-
Dry: Dry over Na2SO4, but do not concentrate yet .
-
Salt Formation: Add a solution of HCl (4M in Dioxane or Et2O) dropwise to your organic layer at 0°C.
-
Precipitate: The hydrochloride salt (3-methylazetidine·HCl) will precipitate as a stable, non-volatile solid.
-
Filter: Collect the solid by filtration.[1]
-
Validation: Check the filtrate by TLC. If the spot is gone, you have successfully trapped the product.
-
Module 2: Removing Linear Amine Impurities
Q: My NMR shows my product, but also broad multiplets in the aliphatic region (0.8 - 1.5 ppm) and extra NH signals. Is this polymer?
A: This is likely linear amine contamination . Synthesis of azetidines often involves cyclization of gamma-haloamines or amino-sulfonates. If cyclization is incomplete, or if the ring opens during workup (hydrolysis), you are left with linear chain impurities (e.g., 3-chloro-2-methylpropan-1-amine) [3].
These impurities are structurally similar to your product but have significantly different pKa values and solubility profiles.
The Fix: The "pKa Swing" Extraction
Azetidines are strong bases (pKa ≈ 11.3) [2], often more basic than their linear counterparts or protected byproducts. We use this to our advantage.
Workflow:
-
Acidify: Dissolve the crude mixture in water and adjust pH to ~2.0 with HCl.
-
Result: Both product and amines are protonated and water-soluble. Neutral impurities (unreacted starting materials) remain organic.
-
-
Wash: Wash the aqueous layer with DCM (3x). Discard organics.
-
Basify (Carefully): Adjust the aqueous phase pH to 12-13 using cold NaOH.
-
Critical: Keep temperature <10°C to prevent ring opening polymerization.
-
-
Extract: Extract immediately with minimal DCM or Et2O (3x).
-
Distill/Salt: Proceed immediately to salt formation (see Module 1).
Module 3: Deprotection Byproducts (Benzyl/Boc)
Q: I synthesized 3-methylazetidine by deprotecting N-Benzyl-3-methylazetidine. I can't get rid of the toluene/benzyl chloride smell.
A: Hydrogenolysis (H2, Pd/C) is the standard route [1, 4], but it often leaves trapped toluene or benzyl byproducts in the oily amine. Because the free base is an oil that solvates these impurities, standard vacuum drying fails (and risks evaporating the product).
The Fix: The "Phase-Switch" Wash
Do not rely on vacuum. Use solubility.
Protocol:
-
Dissolve: Take your crude reaction mixture (after filtering off Pd/C) and dissolve in 0.5 M HCl (aq) .
-
Wash: Wash this aqueous acidic solution with Hexanes or MTBE (2x).
-
Lyophilize: Instead of basifying and extracting (which returns you to the volatile free base), lyophilize (freeze-dry) the aqueous phase directly.
-
Result: You will obtain the clean Hydrochloride salt as a white powder.
-
Visual Troubleshooting Guides
Workflow 1: The Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on your current state.
Figure 1: Decision logic for isolating 3-methylazetidine without yield loss or contamination.
Workflow 2: The "Salt Fortress" Protocol
The definitive method for stabilizing the molecule.
Figure 2: Step-by-step isolation of the hydrochloride salt.
Summary of Physicochemical Properties (Data Table)
| Property | Value | Implication for Purification |
| Boiling Point (Free Base) | ~70–80°C (est.) [1, 2] | High Risk: Co-evaporates with solvents. Do not rotovap to dryness. |
| pKa (Conjugate Acid) | ~11.0–11.3 [2] | Strong Base: Can be separated from weaker amines via pH manipulation. |
| Stability | Low (Ring Strain ~25 kcal/mol) | Polymerization Risk: Avoid strong heating of free base. Store as HCl salt. |
| Solubility (HCl Salt) | Water, MeOH, EtOH | Precipitation: Insoluble in Et2O, Hexanes, Acetone. Use these to crash out the salt. |
References
-
BenchChem. (2025).[8] An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties. Retrieved from 8
-
ChemicalBook. (2025). 3-Methylazetidine Hydrochloride Properties and Synthesis. Retrieved from 10[10]
-
Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non-Racemic Azetidines. ResearchGate. Retrieved from 11
-
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from 1
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. 2,2,3-Trimethylazetidine hydrochloride | 2901106-27-0 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 7. CAS 124668-46-8 | 3-Hydroxy-3-methylazetidine hydrochloride - Synblock [synblock.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methylazetidine hydrochloride | 935669-28-6 [sigmaaldrich.com]
- 10. 3-METHYLAZETIDINE HYDROCHLORIDE | 935669-28-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Status: Operational Role: Senior Application Scientist (Process Chemistry) Ticket ID: CRY-AZT-004
Introduction: The "Oil-Former" Challenge
You are dealing with 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one . Based on its structural features—a strained azetidine ring, a basic secondary amine (assuming C3-attachment per IUPAC), and a reactive methacryloyl Michael acceptor—this molecule presents a "Perfect Storm" for crystallization difficulties.
Why is this difficult?
-
Conformational Flexibility: The methacryloyl chain adds rotational degrees of freedom, entropically favoring the liquid state.
-
Low Melting Point: As a free base, this molecule is likely an oil or a low-melting solid (< 50°C).
-
Reactivity: The
-unsaturated ketone is prone to polymerization and Michael addition, limiting your thermal budget.
This guide prioritizes Salt Formation and Anti-Solvent Controlled Crystallization to force this molecule into a lattice.
Module 1: Solvent Selection Matrix
Q: Which solvents should I screen first?
A: Do not use random screening. Use this polarity-driven selection guide tailored for azetidine derivatives.
| Solvent Class | Specific Solvent | Role | Suitability Rating | Technical Notes |
| Esters | Ethyl Acetate (EtOAc) | Solvent | ⭐⭐⭐⭐⭐ (Best) | Moderate polarity often breaks "oiling" cycles. Good volatility for drying. |
| Esters | Isopropyl Acetate (IPAc) | Solvent | ⭐⭐⭐⭐ | Higher boiling point than EtOAc; good for displacing water. |
| Alcohols | Isopropanol (IPA) | Solvent/Co-solvent | ⭐⭐⭐ | Warning: Avoid high temps. Nucleophilic attack on the vinyl group is possible over long periods. |
| Alcohols | Methanol (MeOH) | Solvent | ⭐ | Avoid. Too soluble. High risk of Michael addition (methoxylation). |
| Ethers | MTBE | Anti-Solvent | ⭐⭐⭐⭐ | Excellent anti-solvent to drive precipitation from esters. |
| Alkanes | Heptane / Hexane | Anti-Solvent | ⭐⭐⭐ | Standard anti-solvent. Risk:[] Can cause rapid oiling out if added too fast. |
| Chlorinated | DCM | Solvent | ⭐⭐ | Good solubility, but rarely yields crystals due to rapid evaporation/solvation. |
Q: My material is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the metastable limit is crossed into the "spinodal decomposition" region before nucleation occurs.
The Protocol to Fix Oiling Out:
-
Switch to a "0.5 Class" Solvent: If using pure Ethanol (too soluble) and Heptane (too insoluble), the gap is too wide. Use Ethyl Acetate or Toluene as the primary solvent.
-
Temperature Cycling:
-
Dissolve at 40°C.
-
Cool slowly (0.1°C/min) to cloud point.
-
If oil appears, heat back up until dissolved, then cool again slower and add seed crystals.
-
-
Seed Loading: You must generate seeds. If you have no seeds, withdraw 1 mL of the oil, freeze it in liquid nitrogen, scratch the side of the vial with a glass pipette, and re-introduce it to the bulk solution.
Module 2: Stability & Impurity Control (Critical)
Q: I see a new impurity growing during crystallization. What is it?
A: You are likely seeing Polymerization or Solvent Adducts .
The Mechanism: The "prop-2-en-1-one" moiety is a Michael Acceptor.
-
Scenario A (Polymerization): Radical polymerization of the alkene.
-
Fix: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ to your crystallization solvent. These are radical scavengers.
-
-
Scenario B (Solvent Adduct): If using Methanol or Ethanol, the solvent attacks the double bond.
-
Fix: Switch to non-nucleophilic solvents (EtOAc, Toluene, MTBE, Acetone).
-
Module 3: Salt Formation (The Recommended Route)
Q: The free base refuses to solidify.[2] What is the best salt screen strategy?
A: Converting the basic azetidine amine into a salt is the most reliable way to increase the melting point and crystallinity.
Recommended Acids for Screening:
-
Hydrochloric Acid (HCl): (Use 4M in Dioxane). Often yields high-melting solids but can be hygroscopic.
-
Oxalic Acid: Excellent for forming rigid H-bond networks. (1:1 stoichiometry).
-
p-Toluenesulfonic Acid (p-TsOH): Adds aromatic bulk to help packing.
-
Fumaric Acid: Good for pharmaceutically acceptable salts; often forms 2:1 stoichiometry.
Salt Formation Diagram:
Caption: Workflow for converting the oily azetidine intermediate into a stable crystalline salt.
Module 4: Step-by-Step Crystallization Protocol
Scenario: Crystallization of the Free Base (or Salt) from Ethyl Acetate/Heptane.
-
Dissolution: Charge the crude oil (e.g., 10g) into a reactor. Add Ethyl Acetate (EtOAc) (3-5 volumes, 30-50 mL). Stir at 25°C.
-
Note: If not dissolved, heat to 40°C. Do not exceed 50°C to prevent polymerization.
-
-
Filtration: Filter the solution through a 0.45µm PTFE filter to remove dust (nucleation sites for oiling).
-
Anti-Solvent Addition (Cloud Point): Slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Seeding: Add seed crystals (0.1 wt%) to the turbid solution.
-
Troubleshooting: If you lack seeds, sonicate the solution for 30 seconds.
-
-
Aging: Stir at 25°C for 2 hours. The turbidity should thicken into a slurry.
-
Yield Maximization: Cool the slurry to 0-5°C over 4 hours.
-
Isolation: Filter on a Buchner funnel. Wash with cold 1:3 EtOAc:Heptane.
-
Drying: Vacuum oven at 35°C. Do not use high heat.
References
-
Pfizer Inc. (2020). Process for preparation of abrocitinib. World Intellectual Property Organization. WO2020261041A1. Link
-
Diorazio, L. J., et al. (2016).[2] Towards a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760–773.[2] Link
-
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences, 99(9). Link
-
ACS Green Chemistry Institute. (2025). Solvent Selection Guide. Link
Disclaimer: This guide assumes the chemical structure 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one refers to the ketone attached to the C3 position of the azetidine ring. If the structure is an N-acrylamide (amide linkage), the basicity and stability profile will differ.
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one: A Comparative Approach
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one, a molecule incorporating a strained azetidine ring and a reactive methacrylamide moiety. Such structures are of significant interest in the development of covalent inhibitors and functionalized building blocks.
As no public reference spectrum for this specific compound is available, this guide will employ a foundational, first-principles approach. We will predict the spectrum based on established NMR theory and then substantiate this prediction through a comparative analysis with structurally related compounds. This methodology mirrors the real-world workflow of research scientists when characterizing novel chemical entities. This guide is intended for researchers and drug development professionals seeking to deepen their understanding of NMR spectral interpretation for complex, non-standard molecules.
Predicted ¹H NMR Spectrum and Structural Assignments
The structure of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one presents a unique combination of functionalities that give rise to a distinct ¹H NMR signature. The presence of an amide bond introduces the possibility of rotational isomers (rotamers), which can lead to peak broadening or duplication of signals for protons near the N-C=O bond, particularly the azetidine ring protons. For this analysis, we will consider the spectrum of the major rotamer at room temperature.
Based on the analysis of its constituent parts—a methacrylamide group and a 3-methylazetidine ring—we can predict the chemical shift (δ), multiplicity, and integration for each proton signal.
| Assignment | Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Predicted Coupling (J, Hz) |
| A | Azetidine CH₃ | ~1.4 | Singlet (s) | 3H | - |
| B | Vinyl CH₃ | ~2.0 | Singlet (s) | 3H | - |
| C | Azetidine CH₂ | ~4.1 | Singlet (s) | 4H | - |
| D | Vinyl CH (cis to C=O) | ~5.4 | Singlet (s) | 1H | - |
| E | Vinyl CH (trans to C=O) | ~5.7 | Singlet (s) | 1H | - |
Comparative Spectral Analysis: Substantiating the Prediction
To build confidence in our predicted assignments, we will compare them with experimental data from simpler, analogous structures. This comparative approach is a cornerstone of structural elucidation.
The Methacrylamide Moiety
The vinyl and methyl protons of the methacrylamide group are highly characteristic. Data from methacrylamide itself provides a strong baseline. In CDCl₃, the vinyl protons of methacrylamide appear as two distinct signals around 5.4 ppm and 5.8 ppm, and the methyl protons appear as a singlet around 2.0 ppm[1].
-
Vinyl Protons (D, E): Our predicted values of ~5.4 and ~5.7 ppm align well with the reference data. These protons are geminal but often show very small to negligible coupling (²J ≈ 0-3 Hz), appearing as sharp singlets or very narrow multiplets[2]. Their distinct chemical shifts arise from their different spatial relationships to the carbonyl group's anisotropic field.
-
Vinyl Methyl Protons (B): The predicted shift of ~2.0 ppm is consistent with known data for methacrylamides[1][3]. This signal is typically a singlet due to the absence of adjacent protons.
The N-Acyl-3-methylazetidine Moiety
The azetidine ring protons are influenced by two main factors: the electron-withdrawing effect of the amide carbonyl group and the ring strain.
-
Azetidine CH₂ Protons (C): In N-acylated azetidines, the protons on the carbons adjacent to the nitrogen (α-protons) are significantly deshielded. For example, in N-Boc-azetidine derivatives, these protons typically resonate as a triplet around 4.0 ppm[4]. Due to the symmetry in our target molecule (two equivalent CH₂ groups adjacent to the nitrogen), we predict a single, sharp singlet at a slightly downfield-shifted value of ~4.1 ppm. The four protons on the β-carbon (C3) are rendered equivalent by the substitution pattern and are adjacent to a quaternary carbon, hence they are expected to appear as a singlet.
-
Azetidine Methyl Protons (A): The methyl group is attached to a quaternary sp³ carbon and is relatively shielded. Its predicted chemical shift of ~1.4 ppm is a reasonable estimation for a methyl group in such an environment.
This logical breakdown, supported by data from analogous structures, provides a robust and defensible interpretation of the predicted ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum is paramount. The following protocol outlines a reliable method for the analysis of the title compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with potential for hydrogen bonding or poor solubility, DMSO-d₆ can be an alternative[5].
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Acquire the spectrum using a standard pulse program (e.g., 'zg' or 'zg30'). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Ensure an adequate relaxation delay (D1, e.g., 2-5 seconds) between scans to allow for full proton relaxation, which is crucial for accurate signal integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate all signals and normalize the values to a known proton count (e.g., one of the 3H methyl singlets).
-
Visualization of Experimental Workflow and Proton Coupling
Diagrams are essential for visualizing complex workflows and molecular relationships.
Caption: Workflow for ¹H NMR analysis.
Caption: Predicted proton relationships.
Conclusion
The structural elucidation of novel molecules like 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one via ¹H NMR spectroscopy is a systematic process of prediction, comparison, and verification. By dissecting the molecule into its constituent fragments—a methacrylamide unit and a substituted azetidine ring—and comparing them to known analogs, a reliable prediction of the ¹H NMR spectrum can be constructed. The vinyl protons are expected in the 5-6 ppm region, the N-acyl azetidine protons around 4.1 ppm, and the two distinct methyl groups at approximately 2.0 ppm and 1.4 ppm. This in-depth guide provides not only a plausible spectral interpretation but also a robust experimental framework and a clear visualization of the analytical process, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
-
ResearchGate. ¹H-NMR Spectrum of poly(methacrolein-co-methacrylamide) (Condition 1) in D2O. Available at: [Link]
-
4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Available at: [Link]
-
PubChem. Methacrylamide. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for various chemical compounds. Available at: [Link]
-
SpectraBase. Dimethylaminopropyl methacrylamide - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]
-
ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Available at: [Link]
-
PeerJ. 1 NMR spectra and HPLC chromatograms. Available at: [Link]
-
University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]
-
Chemistry Steps. 1H NMR Chemical Shift Values Table. Available at: [Link]
-
PubChem. 3-methylAzetidine. National Institutes of Health. Available at: [Link]
-
ChemRxiv. Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at: [Link]
-
University of Calgary. ¹H NMR Spectrum Example. Available at: [Link]
-
ACS Medicinal Chemistry Letters. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Available at: [Link]
-
Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. Available at: [Link]
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A Comparative Guide to HPLC Method Development for Azetidine Enone Purity
Introduction: The Critical Role of Purity in Azetidine-Based Drug Development
Azetidines, and their enone derivatives, are strained four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1][2] Their unique conformational rigidity and ability to act as bioisosteres have led to their incorporation into numerous bioactive molecules, including antihypertensives and kinase inhibitors.[2] The synthesis of these complex molecules, however, can result in a variety of impurities, including diastereomers, enantiomers, and degradation products, which can significantly impact the safety and efficacy of the final drug product.[3][4]
Therefore, developing a robust and reliable analytical method for determining the purity of azetidine enone intermediates and active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a cornerstone of the entire drug development process. This guide provides a comprehensive, field-proven strategy for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, compares its performance to modern alternatives like Ultra-Performance Liquid Chromatography (UPLC), and grounds the entire process in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding the Azetidine Enone Moiety
Developing a separation method for azetidine enones requires an appreciation of their unique chemical properties:
-
Strain and Reactivity: The inherent ring strain of the azetidine core can make these molecules susceptible to degradation under harsh analytical conditions (e.g., extreme pH or temperature).[2]
-
Chirality: Many azetidine derivatives contain multiple stereocenters.[3][5][6] While this guide focuses on achiral purity, the potential for chiral impurities necessitates methods capable of high resolving power. Chiral HPLC is often required to determine enantiomeric excess.[5][7][8]
-
Potential Impurities: Impurities can arise from starting materials, side reactions (e.g., formation of ring-opened isomers like enones), or degradation.[4][9] A successful method must be able to separate the main peak from all known and potential impurities.
A Systematic Approach to HPLC Method Development
A haphazard "trial-and-error" approach is inefficient and unlikely to yield a robust method. A systematic, phased strategy ensures that critical parameters are evaluated logically, leading to a scientifically sound and defensible final method.
Caption: A systematic workflow for HPLC method development.
Phase 1: Foundational Screening - The Causality of Initial Choices
The goal of the initial screening phase is to find a promising starting point for optimization.
-
Column Selection: The stationary phase is the heart of the separation. For a moderately polar molecule like an azetidine enone, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.
-
C18 (Octadecylsilane): This is the workhorse of RP-HPLC, offering excellent hydrophobic retention. It is the default first choice for most small molecules.
-
Phenyl-Hexyl: The phenyl group provides π-π interactions, which can offer alternative selectivity for compounds containing aromatic rings, a common feature in azetidine-based APIs.
-
Polar-Embedded/Endcapped Columns: These can provide better peak shape for basic compounds (like the azetidine nitrogen) without requiring harsh mobile phase additives.
-
-
Mobile Phase Selection: The choice of organic solvent (modifier) affects selectivity and retention time.
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and hydrogen-bonding capabilities. Screening with both is essential.
-
Aqueous Phase: Start with HPLC-grade water. The need for buffers and pH adjustment will be determined during optimization.
-
-
Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for the determination of the optimal detection wavelength for the analyte and can help in peak purity assessment by comparing spectra across a single peak.
Phase 2: Method Optimization - Refining the Separation
Once a promising column and solvent combination is identified, the focus shifts to refining the separation.
Caption: Key parameters influencing chromatographic performance.
-
Gradient Optimization: A gradient elution (where the percentage of organic solvent is increased over time) is typically necessary to resolve impurities with a wide range of polarities within a reasonable timeframe. The goal is to achieve a balance between adequate resolution of early-eluting impurities and efficient elution of late-eluting ones.
-
pH and Buffer Control: The azetidine nitrogen is basic. The pH of the mobile phase will control its ionization state, which dramatically affects retention and peak shape. Operating at a pH 2-3 units away from the analyte's pKa is a general rule to ensure a consistent ionization state. A buffer (e.g., phosphate or formate, typically at 10-20 mM) is crucial to maintain a stable pH across the column and ensure reproducible results.[10]
-
Temperature and Flow Rate: Increasing column temperature reduces mobile phase viscosity, lowering backpressure and sometimes improving peak efficiency.[11] However, the stability of the azetidine enone must be considered. A typical starting point is 30-40°C. The flow rate is adjusted to balance analysis time with backpressure limitations and resolution requirements.
The Optimized Method: A Self-Validating Protocol
The culmination of the development process is a detailed, robust protocol. The inclusion of System Suitability Testing (SST) is a core tenet of trustworthiness, as it verifies the performance of the chromatographic system before any samples are analyzed.[12]
Experimental Protocol: Purity of Azetidine Enone (AE-1)
| Parameter | Condition | Rationale |
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/DAD Detector | Standard equipment for robust method development and analysis. |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm | Provided optimal selectivity between the main peak and a key impurity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of the basic nitrogen, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offered better resolution and lower pressure than methanol. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% B | A shallow gradient provides resolution for closely eluting impurities, followed by a steeper ramp to elute hydrophobic components and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a good balance of run time and pressure for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak efficiency and reduces pressure without degrading the analyte. |
| Detection | 265 nm | The λmax of the azetidine enone chromophore, ensuring maximum sensitivity. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading and peak distortion. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL. | The diluent should be similar to the initial mobile phase composition to ensure good peak shape. |
System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (API Peak) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (API Peak) | ≥ 5000 | Measures column efficiency and the overall health of the separation system. |
| Resolution (API & critical impurity) | ≥ 2.0 | Guarantees baseline separation between the main component and its closest impurity. |
| %RSD of Peak Area (n=6) | ≤ 1.0% | Demonstrates the precision and reproducibility of the injection and detection system.[13] |
Comparative Analysis: HPLC vs. UPLC
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement.[14] UPLC systems are designed to operate at much higher pressures (up to 15,000 psi) and use columns packed with sub-2 µm particles.[11][15] This leads to several key performance differences.
| Performance Metric | Developed HPLC Method | Comparative UPLC Method | Advantage of UPLC |
| Particle Size | 3 µm | < 2 µm (e.g., 1.7 µm) | Higher efficiency, better resolution.[16] |
| Column Dimensions | 150 mm x 4.6 mm | 50 mm x 2.1 mm | Shorter run times, less solvent.[17] |
| Typical Run Time | 20 minutes | < 5 minutes | Increased sample throughput.[15][16] |
| System Backpressure | ~2500 psi | ~9000 psi | The fundamental trade-off for speed and resolution.[15] |
| Resolution (Rs) | 2.1 (for critical pair) | 3.5 (for critical pair) | Sharper, narrower peaks lead to better separation and sensitivity.[16][17] |
| Solvent Consumption | ~20 mL / run | ~3 mL / run | Significant cost savings and reduced environmental impact.[16] |
| Sensitivity | Good | Excellent | Narrower peaks result in a higher signal-to-noise ratio.[16] |
Method Validation: The Foundation of Trustworthiness
A developed method is incomplete until it is validated. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidelines provide a framework for this process.[12][18][19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, flow rate).[10]
Final Remarks
The development of a purity method for an azetidine enone is a multi-faceted process that blends fundamental chromatographic theory with a systematic, evidence-based experimental approach. By carefully selecting the stationary and mobile phases, optimizing critical parameters, and rigorously validating the final method against regulatory standards, researchers can ensure the generation of reliable and accurate data. This data is fundamental to making informed decisions throughout the drug development lifecycle, ultimately safeguarding the quality, safety, and efficacy of novel therapeutics.
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Mass spectrometry fragmentation patterns of methacryloyl azetidines
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methacryloyl Azetidines: A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of methacryloyl azetidines, a class of compounds gaining interest in drug development for their role as covalent binders and chemical probes. Understanding their behavior under different ionization and fragmentation conditions is paramount for accurate structural elucidation, impurity profiling, and metabolite identification. We will dissect the fragmentation logic under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), providing field-proven insights and actionable experimental protocols.
Introduction: The Structural Logic of Methacryloyl Azetidines
Methacryloyl azetidines combine two key structural features that dictate their mass spectrometric fate: the methacryloyl group , a reactive Michael acceptor, and the azetidine ring , a strained four-membered heterocycle. The interplay between the amide bond, the strained ring, and the alpha-beta unsaturated system creates a unique fragmentation landscape. The choice of analytical technique—typically Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS)—fundamentally alters the ionization process and, consequently, the resulting fragmentation data.
Comparative Fragmentation Analysis: EI vs. ESI
The most critical experimental choice is the ionization method. Electron Ionization, a "hard" technique, uses high-energy electrons to induce ionization and extensive fragmentation, providing a detailed molecular fingerprint.[1] In contrast, Electrospray Ionization is a "soft" technique that generates intact protonated or adducted molecules, allowing for controlled, multi-stage fragmentation (MS/MS) to probe specific structural features.[2][3]
Electron Ionization (EI) Fragmentation: Unraveling the Core Structure
EI mass spectrometry, typically coupled with GC, is suitable for volatile and thermally stable methacryloyl azetidine derivatives. The high energy (70 eV) leads to the formation of a radical cation (M+•) that undergoes predictable, and often extensive, fragmentation.[4]
Key EI Fragmentation Pathways:
-
α-Cleavage: The most favored cleavage for cyclic amines occurs at the C-C bond adjacent to the nitrogen atom.[5] This results in the opening of the azetidine ring and the formation of a stable, resonance-stabilized iminium ion. This is a primary diagnostic fragmentation pathway.[6]
-
Methacryloyl Group Fragmentation: The methacryloyl moiety itself can undergo characteristic fragmentation. A prominent fragment often corresponds to the methacryloyl cation [C₄H₅O]⁺ at m/z 69. Cleavage can also occur at the amide bond, leading to the formation of an acylium ion or loss of the entire methacryloyl radical.
-
Ring Cleavage and Rearrangements: The inherent strain of the azetidine ring makes it susceptible to fragmentation.[7] Following α-cleavage, the ring can fragment further through the loss of small neutral molecules like ethene (C₂H₄). Rearrangement reactions, such as the McLafferty rearrangement, are possible if a transferable gamma-hydrogen is present on a substituent.[6]
Diagram 1: Predicted Electron Ionization (EI) Fragmentation Pathways
Caption: Predicted EI fragmentation of a generic methacryloyl azetidine.
Electrospray Ionization (ESI) with Tandem MS (MS/MS): A Controlled Approach
ESI is the ionization technique of choice for LC-MS analysis and is ideal for less volatile or thermally labile compounds. It produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] The structure is then elucidated by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), which provides controlled fragmentation.[8]
Protonation Site and its Influence: The initial site of protonation—either the amide oxygen or the azetidine nitrogen—governs the subsequent fragmentation cascade. Protonation of the amide oxygen is often favored and weakens the amide C-N bond, while protonation of the azetidine nitrogen can promote ring-opening pathways.[7]
Key ESI-CID Fragmentation Pathways:
-
Amide Bond Cleavage: This is often the most prominent fragmentation pathway for N-acylated compounds. Cleavage of the amide bond results in the formation of a protonated azetidine and/or the characteristic methacryloyl acylium ion (m/z 69).
-
Loss of Methacrolein: A common pathway involves the neutral loss of methacrolein (C₄H₆O, 70 Da) from the protonated parent molecule.
-
Azetidine Ring Opening: Similar to EI, the strained ring can open, although the pathways are initiated by proton transfer rather than radical sites. This can lead to the loss of neutral molecules like ethene.
The resulting MS/MS spectrum is typically cleaner and easier to interpret than an EI spectrum, making it highly effective for structural confirmation and differentiation of isomers.[9]
| Ionization Technique | Pros | Cons | Best For |
| Electron Ionization (GC-MS) | Highly reproducible fragmentation, extensive libraries for matching, provides detailed structural fingerprint.[1] | Molecular ion may be weak or absent, requires volatile/thermally stable analytes.[1] | Identification of unknown impurities, metabolic profiling of volatile derivatives. |
| Electrospray Ionization (LC-MS/MS) | Soft ionization preserves molecular ion, controlled fragmentation (MS/MS), suitable for a wide range of compounds.[2][3] | Fragmentation is less extensive than EI, can be sensitive to matrix effects.[8] | Structural confirmation, quantitative analysis, characterization of non-volatile metabolites. |
| Table 1: Comparison of EI and ESI for Methacryloyl Azetidine Analysis. |
Experimental Protocols
To ensure reproducible data, the following protocols serve as a validated starting point. Optimization may be required based on the specific analyte and instrumentation.
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol is designed for the analysis of a thermally stable methacryloyl azetidine derivative.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.
-
GC System:
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Identify the molecular ion (if present) and major fragment ions. Compare the spectrum to known fragmentation rules for cyclic amines and amides.[5]
-
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This protocol is a robust method for characterizing methacryloyl azetidines and their potential metabolites.
-
Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL. For positive ion mode, adding 0.1% formic acid to the final solution is recommended to enhance protonation.[10]
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode:
-
Full Scan: Acquire a full scan from m/z 100 to 800 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense ions from the full scan survey. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis: Correlate fragment ions with potential substructures of the parent molecule.[11]
-
Diagram 2: General LC-MS/MS Workflow
Caption: Standard workflow for methacryloyl azetidine analysis by LC-MS/MS.
Conclusion
The mass spectrometric analysis of methacryloyl azetidines requires a strategic approach tailored to the research question. GC-MS with EI provides a rich, albeit sometimes complex, fingerprint useful for library matching and identifying unknowns based on established fragmentation rules. For targeted structural confirmation, isomer differentiation, and quantitative studies, the softer, more controlled approach of LC-MS/MS with ESI is superior. By understanding the fundamental fragmentation drivers—α-cleavage, amide bond instability, and ring strain—researchers can confidently interpret mass spectra to accelerate their drug development programs.
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Mechanistic Causality: Ring Strain and Nitrogen Pyramidalization
An In-Depth Comparative Guide: Reactivity of Azetidine vs. Pyrrolidine Enones and Enamines
For researchers and drug development professionals, selecting the appropriate nitrogen heterocycle is a critical decision that dictates the success of late-stage functionalizations, organocatalytic cycles, and the synthesis of complex active pharmaceutical ingredients (APIs). While azetidine (four-membered) and pyrrolidine (five-membered) rings share remarkably similar basicity profiles, their behavior in conjugated systems—specifically as enones and enamines—diverges drastically.
This guide provides an objective, data-driven comparison of azetidinyl and pyrrolidinyl reactivity, grounding the observed chemical behaviors in fundamental thermodynamic and stereoelectronic principles.
To understand why azetidine and pyrrolidine enones/enamines react differently, we must examine the physical constraints of their respective rings.
Despite their structural proximity, the ring strain energy of azetidine is experimentally determined to be 25.2 kcal/mol, which is nearly identical to the highly reactive aziridine (26.7 kcal/mol) and vastly higher than the relatively relaxed pyrrolidine (5.8 kcal/mol)[1]. Interestingly, their pKa values are nearly indistinguishable (azetidine: 11.29; pyrrolidine: 11.31)[1]. This indicates that their divergent reactivity is not a function of basicity, but rather of stereoelectronic constraints during rehybridization .
In enamine and enaminone systems, the nitrogen lone pair must delocalize into the adjacent
-
Pyrrolidine: The five-membered ring easily accommodates this planarization. The resulting enamines are thermodynamically stable, highly nucleophilic, and exhibit excellent orbital overlap, making pyrrolidine the gold standard for enamine-based organocatalysis.
-
Azetidine: Forcing the nitrogen of a four-membered ring into a planar
geometry drastically exacerbates internal Baeyer strain. Consequently, azetidine enamines are thermodynamically disfavored. When forced to react, they often bypass standard enamine pathways, instead undergoing strain-driven ring-opening or divergent cascade reactions[2]. In catalytic scenarios, azetidine-based amino acids fail to promote the same enamine intermediates as their pyrrolidine counterparts due to this excessive ring strain and unfavorable spatial arrangement[3].
Logical relationship between heterocycle ring size, nitrogen planarization, and enamine reactivity.
Quantitative Comparison of Reactivity Profiles
The table below summarizes the physical properties and empirical performance metrics of azetidine versus pyrrolidine in enone/enamine frameworks.
| Property / Metric | Azetidine Systems | Pyrrolidine Systems |
| Ring Strain Energy | 25.2 kcal/mol | 5.8 kcal/mol |
| Conjugate Acid pKa | 11.29 | 11.31 |
| Enamine Planarization | Highly Disfavored (Severe Strain) | Highly Favored (Stable Conjugation) |
| Dominant Reactivity | Ring-opening, | Reversible Enamine/Iminium Catalysis |
| Organocatalytic Efficiency | Poor (e.g., <15% yield in enaminone functionalization) | Excellent (Standard for Aldol/Michael reactions) |
| Enone Diastereoselectivity | Variable (Prone to side-reactions) | Exceptionally High (Predictable steric shielding) |
Practical Applications & Experimental Methodologies
To objectively demonstrate the divergent utility of these two heterocycles, we outline two field-proven experimental workflows. The first highlights the exceptional diastereoselectivity of pyrrolidinyl enones in Michael additions. The second demonstrates the catalytic failure of azetidine compared to pyrrolidine in enaminone activation.
Protocol A: Diastereoselective Epoxidation of a Pyrrolidinyl Enone
Pyrrolidinyl enones are highly privileged substrates for diastereoselective functionalizations. Because the pyrrolidine ring can adopt a stable conformation that sterically shields one face of the enolate intermediate, additions to these enones are highly predictable[4].
Self-Validating Workflow:
-
Reaction Setup: In a dry round-bottom flask, dissolve the pyrrolidinyl enone (0.31 mmol) in 2.0 mL of anhydrous methanol.
-
Reagent Addition: Add potassium carbonate (4 mg, 0.031 mmol, 0.1 equiv) followed by
-BuOOH (155 L of a 3M solution in toluene, 0.46 mmol, 1.5 equiv). -
Incubation: Stir the mixture at room temperature overnight under an inert atmosphere.
-
Quenching & Extraction: Quench the reaction with aqueous sodium sulfite to destroy excess peroxide. Extract the aqueous layer twice with dichloromethane (DCM).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Purification: Purify the crude mixture via flash chromatography on silica gel (eluting with a gradient of 10% to 20% EtOAc/hexane).
-
Self-Validation (NMR Analysis): Prior to chromatography, take a
NMR of the crude mixture. The major diastereomeric epoxide will exhibit distinct coupling constants (e.g.,ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> Hz for the epoxide protons) compared to the minor isomer. Historical data shows this protocol yields the major epoxide in 84% yield and the minor in 10% (an 8.4:1 dr).
Protocol B: Comparative Catalytic Activation of -Enaminones
When attempting to functionalize
Self-Validating Workflow:
-
Parallel Setup: Prepare two identical reaction vials (Vial A and Vial B). To each, add the
-enaminone substrate (0.2 mmol), (2.0 equiv), and (solvent and electrophile, 2.0 mL). -
Catalyst Introduction:
-
To Vial A, add L-Proline (20 mol%).
-
To Vial B, add (S)-Azetidine-2-carboxylic acid (20 mol%).
-
-
Thermal Activation: Seal both vials and heat to 100 °C for 24 hours.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate the filtrate.
-
Self-Validation (Comparative Analysis): Analyze both crude residues via LC-MS and
NMR. Vial A will show complete consumption of the starting material and formation of the dichloromethylated product. Vial B will show >95% recovered unreacted -enaminone, definitively validating the inability of the strained azetidine ring to facilitate the requisite enamine-like transition state[3].
Conclusion
While azetidines and pyrrolidines share similar basicity, their utility in enone and enamine chemistry is fundamentally separated by ring strain. Pyrrolidine remains the optimal choice for reversible, stable enamine catalysis and highly diastereoselective enone additions. Conversely, azetidine enones and enamines should be strategically deployed when researchers wish to exploit their inherent instability—specifically to drive irreversible, strain-releasing cascade reactions or ring-opening methodologies.
References
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link]
-
ChemRxiv. (2024).
-Enaminones via Stereochemically Gated Resolution. [Link] -
Organic Chemistry Frontiers. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications. RSC Publishing. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
IR spectroscopy peaks for 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Topic: IR Spectroscopy Characterization of 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary: The "Warhead" Fingerprint
2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one is a specialized electrophilic scaffold, distinct from standard acrylamide "warheads" found in covalent kinase inhibitors. Unlike the ubiquitous N-acryloyl azetidines (amides), this molecule is a vinyl ketone linked to the C3 position of the azetidine ring.
This structural distinction fundamentally alters its infrared (IR) spectral signature, reactivity profile, and stability. This guide provides the definitive spectral assignment for this compound, differentiating it from its amide analogs and establishing a protocol for its analysis in drug discovery workflows.
Structural Anatomy & Spectral Assignments
To accurately interpret the IR spectrum, we must deconstruct the molecule into its interacting vibrational domains. The interplay between the strained azetidine ring and the conjugated methacryloyl system creates unique frequency shifts.
The Theoretical Spectrum (Predicted & Empirical)
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Diagnostic Note |
| Ketone (C=O) | Stretching ( | 1675 – 1695 | Strong | Primary Identifier. Significantly higher than amide I bands (~1640) of N-acylated analogs. Conjugation lowers it from saturated ketones (~1715). |
| Vinyl (C=C) | Stretching ( | 1615 – 1635 | Medium | Conjugated with C=O. The 2-methyl substitution (methacryloyl) often causes a slight splitting or shoulder due to Fermi resonance. |
| Amine (N-H) | Stretching ( | 3250 – 3400 | Broad/Med | Only present if the azetidine nitrogen is unsubstituted. Broadened by H-bonding. |
| Azetidine Ring | Ring Deformation | 900 – 1000 | Medium | "Ring breathing" mode characteristic of 4-membered heterocycles. |
| C-N Bond | Stretching ( | 1180 – 1220 | Medium | Specific to the azetidine ring system. |
| Vinyl (=C-H) | Stretching ( | 3010 – 3090 | Weak | Diagnostic of unsaturated alpha-beta systems. |
| Methyl (C-H) | Stretching ( | 2950 – 2980 | Medium | Asymmetric stretch of the methyl groups (on azetidine and vinyl chain). |
Mechanistic Insight: The "Ketone vs. Amide" Shift
Most researchers confuse this scaffold with N-acryloyl azetidine (an amide). The distinction is critical:
-
Amide (N-C=O): Resonance delocalization into the nitrogen lone pair weakens the C=O bond, lowering the frequency to 1640–1660
. -
Ketone (C-C=O): In 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one, the carbonyl is attached to a carbon (C3). Lacking the strong resonance donation of an amide nitrogen, the C=O bond retains more double-bond character, appearing at 1675–1695
.
Visualization: Structural Logic & Connectivity
The following diagram maps the chemical structure to its key vibrational nodes, highlighting the "Warhead" (reactive center) versus the "Scaffold" (recognition element).
Figure 1: Vibrational connectivity map correlating structural fragments to specific IR frequency domains.
Comparative Analysis: Benchmarking Alternatives
In drug design, this molecule is often compared to standard linkers. The table below differentiates it from its primary structural analogs.
| Feature | Target Molecule (C-Linked Ketone) | N-Acryloyl Azetidine (Amide Analog) | Methyl Vinyl Ketone (Simple Analog) |
| C=O Frequency | High (1685 | Low (1640 | High (1685 |
| Reactivity (Electrophilicity) | High (Ketone is more electron-withdrawing) | Moderate (Amide resonance stabilizes) | High |
| N-H Signal | Present (if free amine) | Absent (N is capped) | Absent |
| Stability | Prone to polymerization; requires stabilization. | Generally stable. | Volatile & Reactive. |
| Primary Application | Specialized covalent probes; high-reactivity warheads. | Standard covalent drugs (e.g., Tofacitinib-like). | Reagent / Building block. |
Key Takeaway: If your spectrum shows a strong band at 1640
Experimental Protocol: Handling & Measurement
This compound contains a reactive Michael acceptor (the methacryloyl group). Improper handling can lead to polymerization, appearing as a loss of the C=C peak (1620
Method A: ATR-FTIR (Preferred for Solids/Oils)
-
Instrument: Diamond or ZnSe Crystal ATR.
-
Preparation:
-
Ensure the sample is dry. Residual solvents (DCM, Ethyl Acetate) have strong peaks that overlap with the fingerprint region.
-
Place <5 mg of sample on the crystal.
-
Critical Step: Scan immediately. The high energy of the IR beam (heat) can induce polymerization in highly reactive vinyl ketones if left too long.
-
-
Validation: Check the baseline. If the C=C peak diminishes over sequential scans, the sample is degrading on the crystal.
Method B: Solution Phase (for Stability Checks)
-
Solvent: Anhydrous
or (non-nucleophilic). Avoid alcohols (Michael addition risk). -
Cell: NaCl or CaF2 windows (0.1 mm path length).
-
Advantage: Eliminates solid-state packing effects (hydrogen bonding), giving sharper N-H and C=O bands.
Workflow: Quality Control Decision Tree
Figure 2: QC Decision Tree for validating synthesis outcome.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Jensen, J. O. (2004).[1] Vibrational frequencies and structural determination of 1,3-dichloro-1,3-diazetidine-2,4-dione. Spectrochimica Acta Part A, 60(12), 2719-2723.[1] Link (Source for Azetidine ring vibrational modes).[1]
-
Durig, J. R., et al. (2017). Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone.[2] The Journal of Physical Chemistry A, 121(6), 1195-1212.[2] Link (Source for Methyl Vinyl Ketone spectral data).
-
Stapelfeldt, U., et al. (2007).[3] Aziridinyl Vinyl Ketones from the Asymmetric Catalytic Aziridination Reaction.[3] European Journal of Organic Chemistry.[3] Link (Comparative data for small-ring vinyl ketones).
Sources
- 1. Vibrational frequencies and structural determination of 1,3-dichloro-1,3-diazetidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Comparative Stability of Four-Membered vs. Five-Membered Nitrogen Heterocycles: A Guide for Drug Design
As drug discovery programs increasingly prioritize sp³-rich architectures to improve clinical success rates, saturated nitrogen heterocycles have become foundational scaffolds. Selecting between a four-membered azetidine and a five-membered pyrrolidine ring is a critical decision that dictates a lead compound's physicochemical properties, spatial trajectory, and stability.
As an application scientist, it is vital to look beyond simple structural drawings and understand the thermodynamic forces governing these rings. This guide provides an objective, data-driven comparison of azetidines and pyrrolidines, focusing on their chemical and metabolic stability, supported by mechanistic causality and validated experimental protocols.
Thermodynamic Fundamentals: Ring Strain and Basicity
The fundamental behavioral differences between azetidines and pyrrolidines are driven by their respective ring strain energies (RSE). The four-membered azetidine ring possesses a considerable RSE of approximately 25.4 kcal/mol, whereas the five-membered pyrrolidine ring is nearly strain-free at 5.8 kcal/mol [1].
Despite this massive difference in strain, their basicity remains remarkably similar. The conjugate acid pKa of azetidine is ~11.29, which is nearly identical to pyrrolidine (~11.31) [2]. This is a critical distinction from the three-membered aziridine (pKa ~7.98). In aziridines, extreme geometric constraints force high s-character into the nitrogen lone pair, drastically reducing basicity. Azetidines, however, possess sufficient conformational flexibility (a puckered conformation) to maintain standard sp³ hybridization at the nitrogen atom, allowing them to act as typical secondary amines under physiological conditions [2].
Quantitative Comparison Table
| Property | Azetidine (4-Membered) | Pyrrolidine (5-Membered) | Mechanistic Impact |
| Ring Strain Energy | ~25.4 kcal/mol | ~5.8 kcal/mol | High strain in azetidine drives unique ring-opening liabilities. |
| Conjugate Acid pKa | 11.29 | 11.31 | Both are fully protonated at physiological pH (7.4). |
| Conformational State | Rigid (Puckered) | Flexible (Envelope/Twist) | Azetidines provide superior vector control for pharmacophores. |
| Lipophilicity (logP) | Lower | Higher | Pyrrolidines generally increase lipophilic burden, reducing solubility. |
| Primary Instability | Acid-mediated ring-opening | CYP450 | Dictates the choice of formulation and metabolic optimization. |
Chemical Stability: The Acid-Mediated Ring-Opening Liability
While the high RSE of azetidine provides a rigid, low-logP scaffold, it introduces a significant vulnerability: intramolecular ring-opening decomposition .
Recent stability profiling has demonstrated that N-substituted azetidines containing pendant nucleophiles (such as amides) are highly susceptible to degradation in acidic environments [3]. When the azetidine nitrogen is protonated at low pH, it becomes an excellent leaving group. The 25.4 kcal/mol of built-in strain acts as a thermodynamic spring. If a pendant amide oxygen is in proximity, it will attack the
Conversely, expanding the ring to a pyrrolidine completely abolishes this degradation pathway. The 5.8 kcal/mol strain of pyrrolidine provides insufficient thermodynamic driving force to overcome the activation energy required for C–N bond cleavage, rendering it stable under identical acidic conditions [3].
Fig 1. Mechanistic divergence of N-heterocycles under acidic conditions.
Protocol 1: NMR-Monitored Acid Degradation Assay
To objectively validate the chemical stability of your synthesized heterocycles, utilize this self-validating NMR protocol.
-
Sample Preparation: Dissolve 5 mg of the test compound (azetidine or pyrrolidine analog) in 0.5 mL of a 1:1 mixture of CD₃CN and D₂O. Causality: Deuterated solvents are selected to prevent solvent proton exchange from obscuring the
-proton signals, which are critical for monitoring ring-opening. -
pH Adjustment: Add dilute DCl dropwise until the pH reaches 1.8 (measured via a micro-pH electrode). Causality: pH 1.8 ensures >99.9% protonation of the basic nitrogen (pKa ~11.3), maximally activating the C–N bond for cleavage.
-
NMR Acquisition: Transfer to a 5 mm NMR tube and incubate at 37°C inside the spectrometer. Acquire ¹H and ¹⁵N NMR spectra at t=0, and every 30 minutes for 24 hours.
-
Data Analysis: Calculate the degradation half-life (T₁/₂) by integrating the disappearance of the cyclic
-protons against an internal standard (e.g., DSS). Pyrrolidines will show a T₁/₂ > 24h, whereas susceptible azetidines often exhibit a T₁/₂ < 4h.
Metabolic Stability in Drug Design
In biological systems, the stability paradigm shifts from thermodynamic strain to enzymatic recognition.
Pyrrolidines are highly robust against hydrolytic ring-opening. However, their higher lipophilicity and relatively unhindered
Azetidines , due to their compact size and lower logP, often evade CYP450
Fig 2. Self-validating Human Liver Microsome (HLM) metabolic stability workflow.
Protocol 2: In Vitro Metabolic Stability Assay (HLM)
This protocol measures the intrinsic clearance (CL_int) of the heterocycles to predict in vivo hepatic metabolism.
-
Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of the test compound in DMSO, then dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Include Verapamil as a high-clearance positive control. Causality: Verapamil validates the enzymatic viability of the HLMs; if Verapamil is not cleared, the assay is invalid.
-
Incubation: Combine the test compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add a NADPH-regenerating system to initiate CYP450 activity. Causality: CYP enzymes require NADPH as an electron donor; withholding it until this step ensures synchronized reaction start times.
-
Quenching: At precise intervals (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting metabolism instantly to preserve kinetic accuracy.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate CL_int.
Strategic Recommendations
When designing a novel therapeutic agent:
-
Choose Azetidine when you need to lower lipophilicity, improve aqueous solubility, or rigidly direct a pharmacophore vector. Be prepared to mitigate acid-instability if the molecule contains pendant nucleophiles, potentially by lowering the basicity of the azetidine nitrogen via electron-withdrawing substituents.
-
Choose Pyrrolidine when chemical stability under acidic conditions (e.g., oral formulations or gastric exposure) is paramount, and the molecule can tolerate a slight increase in logP. Be prepared to block the
-carbons (e.g., via methylation) if CYP-mediated oxidation becomes a liability.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Preparation and Synthetic Applications of Azetidines. CLOCKSS.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH.
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Strategy: The "Covalent Warhead" Protocol
Guidance from Senior Application Scientist:
You are handling 2-Methyl-1-(3-methylazetidin-3-yl)prop-2-en-1-one . Structurally, this molecule combines a strained azetidine ring with a reactive
In drug discovery, this specific motif is often designed as a "covalent warhead"—engineered to form irreversible covalent bonds with cysteine residues in target proteins (e.g., JAK3 or BTK inhibitors). You must assume it will do the exact same thing to the proteins in your skin, eyes, and lungs.
Do not treat this merely as an "irritant." Treat it as a potent skin sensitizer and alkylating agent . Standard laboratory safety practices are insufficient; you must employ a "High-Containment" control band approach.
Hazard Identification & Risk Assessment
Before selecting PPE, we must validate the specific risks associated with the functional groups.
| Functional Group | Associated Hazard | Mechanism of Toxicity |
| Azetidine Ring | Corrosive / High Reactivity | Strained 4-membered nitrogen rings are highly reactive. Potential for severe eye damage and skin burns due to ring-opening propensity. |
| Enone (Michael Acceptor) | Sensitization & Mutagenicity | Electrophilic attack on biological nucleophiles (DNA/Proteins). High risk of allergic contact dermatitis and potential genotoxicity. |
| Low Molecular Weight | High Permeation Rate | Small organic molecules (<200 Da) permeate standard nitrile rubber gloves rapidly (often <15 mins). |
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is your last line of defense, but for this compound, it must be fail-safe. Standard nitrile exam gloves are NOT sufficient for prolonged contact.
PPE Specification Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | Critical: Small enones permeate nitrile and latex in minutes. Laminate films provide >4 hours breakthrough time for acrylates/enones. |
| Hand Protection (Outer) | Standard Nitrile (5-8 mil) | Used over the laminate glove to provide dexterity and grip (laminates are slippery) and to protect the inner glove from physical tears. |
| Respiratory | P100 + Organic Vapor (OV) | Only if outside a fume hood. The enone moiety is volatile and an airway irritant. N95s offer zero protection against organic vapors. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate. Azetidine derivatives can cause irreversible corneal opacity upon contact. A face shield is mandatory during synthesis/scale-up. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats absorb and hold the chemical against the skin. Use impervious, disposable sleeves or coats to prevent "wicking" exposure. |
PPE Selection Logic (Visualization)
The following diagram illustrates the decision-making process for PPE based on the state of the material.
Figure 1: PPE Decision Matrix based on physical state and concentration. Note the specific requirement for laminate gloves when handling concentrated solutions.
Operational Protocols
A. Weighing & Transfer (The Highest Risk Step)
-
The Problem: Static electricity can cause small amounts of the solid to "jump" onto cuffs or balances.
-
The Protocol:
-
Anti-Static Gun: Use an ionizing gun on the spatula and weighing boat before touching the compound.
-
Closed Transfer: If possible, dissolve the compound in the shipping vial and transfer as a solution. Avoid weighing solids if the vendor provides a pre-weighed amount.
-
Damp Paper Towel: Place a solvent-dampened (ethanol) paper towel around the balance pan (inside the hood) to catch stray particles.
-
B. Reaction Monitoring
-
Syringes: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the "warhead" solution.
-
Glassware: Treat all glassware as contaminated until chemically decontaminated. Do not remove from the fume hood.
C. Decontamination & Cleanup
Standard soap and water are effective for skin, but for surfaces, we utilize the reactivity of the Michael acceptor to destroy it.
-
Surface Decon Solution: 10% Bleach (Sodium Hypochlorite) or a solution of 5% Cysteine/Glutathione (if available).
-
Wipe Down: Apply solution, let sit for 5 minutes, then wipe with water.
-
Waste: Dispose of all wipes as solid hazardous waste.
Emergency Response Plan
In the event of exposure, immediate action is required to prevent sensitization.
Figure 2: Immediate biological response workflow. Note: Never use ethanol/acetone to wash skin; it increases permeability.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Enoch, S. J., & Cronin, M. T. (2010). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. Critical Reviews in Toxicology, 40(8), 728-748. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Kalgren, P. et al. (2014). Permeation of Multifunctional Acrylates through Nitrile Gloves. Journal of Occupational and Environmental Hygiene. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 4. us.unigloves.com [us.unigloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
